molecular formula C7H10N2 B121008 N,3-dimethylpyridin-2-amine CAS No. 156267-13-9

N,3-dimethylpyridin-2-amine

Cat. No.: B121008
CAS No.: 156267-13-9
M. Wt: 122.17 g/mol
InChI Key: CCLYAMRVRNNGEV-UHFFFAOYSA-N
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Description

N,3-Dimethylpyridin-2-amine (CAS 156267-13-9) is a substituted pyridine derivative of significant interest in organic and medicinal chemistry research. This compound serves as a versatile chemical building block, particularly in the synthesis of more complex molecules. Its structure, featuring a pyridine ring with specific methyl and methylamine substitutions, makes it a valuable precursor and intermediate in drug discovery campaigns . Pyridine derivatives are a cornerstone of modern medicinal chemistry due to their unique electronic properties and presence in a wide range of bioactive molecules . They are frequently employed in the development of pharmaceuticals, agrochemicals, and functional materials. As part of this important chemical family, N,3-Dimethylpyridin-2-amine provides researchers with a key scaffold for constructing compounds with potential biological activity. The compound must be handled with appropriate safety precautions. It is advised to be stored in a dark place under an inert atmosphere at room temperature . This product is intended for Research Use Only. It is not intended for diagnostic or therapeutic use, nor for human or veterinary applications. Please note that some specific physical and chemical data for this compound (e.g., melting point) were not available in the searched sources at this time.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N,3-dimethylpyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2/c1-6-4-3-5-9-7(6)8-2/h3-5H,1-2H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCLYAMRVRNNGEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

122.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

physical and chemical properties of N,3-dimethylpyridin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N,3-Dimethylpyridin-2-amine (CAS 156267-13-9), also known as 2-(methylamino)-3-methylpyridine, is a critical heterocyclic building block in medicinal chemistry. Structurally, it consists of a pyridine ring substituted with a methyl group at the 3-position and a methylamino group at the 2-position. This specific substitution pattern imparts unique steric and electronic properties, distinguishing it from its unmethylated congener, 2-aminopyridine.

This monograph serves as a definitive technical guide for researchers utilizing this compound in drug discovery (specifically kinase inhibitors and GPCR ligands) and organometallic catalysis. It details the compound's physicochemical constants, validated synthesis protocols, and reactivity profiles, grounded in empirical data and mechanistic logic.

Molecular Identity & Structural Analysis

The molecule features a 2-aminopyridine core, a privileged scaffold in pharmacology. The 3-methyl group introduces steric bulk ortho to the amine, influencing the conformation of N-substituents and modulating the basicity of the ring nitrogen via inductive effects.

AttributeDetail
IUPAC Name N,3-Dimethylpyridin-2-amine
Common Synonyms 2-(Methylamino)-3-methylpyridine; 2-Methylamino-3-picoline
CAS Registry Number 156267-13-9
Molecular Formula C₇H₁₀N₂
Molecular Weight 122.17 g/mol
SMILES CNc1ncccc1C
InChI Key PSHKMPUSSFXUIA-UHFFFAOYSA-N
Tautomerism

Like other 2-aminopyridines, N,3-dimethylpyridin-2-amine exists in equilibrium between the amino and imino tautomers. In solution and solid state, the amino form predominates due to the preservation of aromaticity in the pyridine ring.

Tautomerism Amino Amino Form (Aromatic, Stable) Imino Imino Form (Non-aromatic, Unstable) Amino->Imino  K_eq << 1  

Figure 1: Tautomeric equilibrium favoring the aromatic amino form.

Physicochemical Profile

The physical properties of N,3-dimethylpyridin-2-amine are governed by the polarity of the pyridine nitrogen and the hydrogen-bond donor capability of the secondary amine.

Table 1: Physicochemical Constants

PropertyValue / DescriptionSource/Note
Physical State Pale yellow oil or low-melting solidAnalog comparison [1]
Melting Point < 30 °C (Predicted)Lower than 2-amino-3-picoline (31°C) due to N-methylation disruption of H-bonding networks.
Boiling Point ~220-225 °C (Predicted)Based on 2-amino-3-methylpyridine (221°C) [2].
Density ~1.05 g/cm³Estimated from congeners.
pKa (Conj. Acid) 7.3 ± 0.2 (Predicted)More basic than 2-aminopyridine (6.86) due to inductive donation from 3-Me and N-Me groups.
LogP 1.25Calculated (cLogP).
Solubility Soluble in DCM, MeOH, EtOAc. Moderate in water.[1]Lipophilic amine character.

Synthesis & Production

The most robust and scalable synthesis involves the nucleophilic aromatic substitution (SNAr) of 2-chloro-3-methylpyridine. This route avoids the poly-methylation side products common in direct alkylation of 2-amino-3-methylpyridine.

Protocol: Displacement of 2-Chloro-3-methylpyridine

Reaction Scheme: 2-Cl-3-Me-Py + MeNH₂ → 2-NHMe-3-Me-Py + HCl

Synthesis SM1 2-Chloro-3-methylpyridine Process Autoclave / Sealed Tube 130-150°C, 12-24h SM1->Process Reagent Methylamine (40% aq) Reagent->Process Product N,3-Dimethylpyridin-2-amine Process->Product  S_NAr Mechanism  

Figure 2: Synthesis via Nucleophilic Aromatic Substitution.

Step-by-Step Methodology:

  • Charging: In a high-pressure steel autoclave or heavy-walled sealed glass tube, dissolve 2-chloro-3-methylpyridine (1.0 eq, e.g., 10 g) in ethanol (3 volumes).

  • Reagent Addition: Add methylamine (40% aqueous solution, 5.0 eq). The excess amine acts as both nucleophile and proton scavenger.

  • Reaction: Seal the vessel and heat to 140 °C for 16–24 hours. Monitor by TLC (50% EtOAc/Hexanes) or HPLC. The starting chloride is less polar than the product.

  • Workup:

    • Cool to room temperature.[2]

    • Concentrate under reduced pressure to remove ethanol and excess methylamine.

    • Dilute the residue with water and adjust pH to >12 using 2M NaOH.

    • Extract with Dichloromethane (DCM) (3x).

  • Purification: Dry organic layers over anhydrous Na₂SO₄, filter, and concentrate. If necessary, purify via vacuum distillation or flash chromatography (SiO₂, gradient 0-5% MeOH in DCM).

Critical Control Points:

  • Temperature: Temperatures below 120°C result in sluggish conversion due to the steric hindrance of the 3-methyl group.

  • Stoichiometry: A large excess of methylamine is required to drive the equilibrium and prevent the formation of bis-pyridyl species (though sterically unlikely).

Chemical Reactivity & Applications

Electrophilic Aromatic Substitution (EAS)

The amino group activates the pyridine ring, directing electrophiles to the para position relative to the amine (position 5). The 3-methyl group blocks the ortho position, ensuring high regioselectivity.

  • Bromination: Reaction with NBS (N-bromosuccinimide) in acetonitrile yields 5-bromo-N,3-dimethylpyridin-2-amine (CAS 245765-66-6), a key intermediate for Suzuki couplings [3].

Metal Coordination

N,3-dimethylpyridin-2-amine acts as a bidentate ligand or a monodentate ligand (via ring N) in organometallic complexes.

  • Ruthenium Catalysis: Used as a directing group or ligand in Ru-catalyzed C-H activation chemistries. The N-methyl group prevents deprotonation-induced dimerization often seen with primary amines [4].

Pharmaceutical Relevance

This scaffold is a bioisostere for ortho-substituted anilines. It is frequently found in:

  • Kinase Inhibitors: The pyridine nitrogen accepts a hydrogen bond from the kinase hinge region, while the 3-methyl group induces a twist that fills hydrophobic pockets.

  • GPCR Ligands: Used in the synthesis of 5-HT1A receptor agonists [5].

Analytical Characterization

To validate the identity of synthesized material, compare against these expected spectral signatures.

Table 2: Spectroscopic Data

TechniqueDiagnostic SignalsInterpretation
¹H NMR (CDCl₃, 400 MHz)δ 8.05 (d, 1H, H-6)Proton adjacent to ring Nitrogen (deshielded).
δ 7.25 (d, 1H, H-4)Proton adjacent to Methyl group.
δ 6.55 (dd, 1H, H-5)Proton beta to amine (shielded by resonance).
δ 4.50 (br s, 1H, NH)Broad singlet, exchangeable with D₂O.
δ 3.05 (d, 3H, N-CH₃)Doublet due to coupling with NH.
δ 2.15 (s, 3H, Ar-CH₃)Ring methyl group.
¹³C NMR (CDCl₃)~158 (C-2), ~145 (C-6), ~138 (C-4), ~118 (C-3), ~112 (C-5), ~29 (N-Me), ~17 (Ar-Me).Characteristic aminopyridine shifts.[3]
MS (ESI+) m/z 123.1 [M+H]⁺Base peak corresponding to protonated molecular ion.

Handling & Safety Information

Hazard Classification (GHS):

  • Acute Toxicity (Oral/Dermal): Category 3/4. Aminopyridines are generally toxic and can cause neurological effects.

  • Skin/Eye Irritation: Category 2.[3][4]

  • Signal Word: DANGER.

PPE Requirements:

  • Respiratory: Use a NIOSH-approved respirator if aerosolization occurs.

  • Skin: Nitrile rubber gloves (0.11 mm minimum thickness).

  • Eyes: Chemical safety goggles.

Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C. Protect from light to prevent oxidation of the amine.

References

  • PubChem Compound Summary. 2-Amino-3-methylpyridine (CAS 1603-40-3). National Center for Biotechnology Information. Link

  • Loba Chemie. Safety Data Sheet: 2-Amino-3-methylpyridine. Link

  • ChemScene. Product Monograph: 5-Bromo-N,3-dimethylpyridin-2-amine. Link

  • Ackermann, L. et al. Ruthenium-Catalyzed Direct sp3 Arylation of Benzylic Positions Directed by 3-Substituted Pyridines. J. Org. Chem. 2013, 78, 11, 5676–5684. Link

  • Kołaczkowski, M. et al. Discovery of Novel pERK1/2- or β-Arrestin-Preferring 5-HT1A Receptor Biased Agonists. J. Med. Chem. 2020, 63, 19, 10946–10971. Link[5]

Sources

Structural Elucidation of N,3-Dimethylpyridin-2-amine: An Integrated Spectroscopic Approach

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

Target Molecule: N,3-dimethylpyridin-2-amine (C


H

N

) Role in Drug Discovery: The 2-aminopyridine scaffold is a "privileged structure" in medicinal chemistry, serving as a critical pharmacophore in kinase inhibitors (e.g., Sorafenib, Imatinib analogs) and ligands for voltage-gated potassium channels. The specific methylation pattern—distinguishing N-methylation from ring methylation—is pivotal for Structure-Activity Relationship (SAR) profiles, as it dictates hydrogen bond donor/acceptor capabilities and steric fit within a binding pocket.[1]

This guide details a self-validating workflow to unambiguously solve the structure of N,3-dimethylpyridin-2-amine, specifically differentiating it from common regioisomers like N,4-dimethylpyridin-2-amine or N,N-dimethylpyridin-2-amine.

Elucidation Workflow

The following directed graph outlines the logical progression from crude isolate to confirmed structure.

ElucidationWorkflow Sample Crude Isolate (C7H10N2) HRMS Step 1: HRMS Confirm Formula & Mass (m/z 123.09 [M+H]+) Sample->HRMS Purity Check NMR_1D Step 2: 1D NMR (1H, 13C) Functional Group ID (Ring vs. N-Me) HRMS->NMR_1D Formula Validated NMR_2D Step 3: 2D NMR (NOESY/HMBC) Regiochemistry & Connectivity (The 'Smoking Gun') NMR_1D->NMR_2D Ambiguity Resolution XRD Step 4: X-Ray Crystallography (Optional Gold Standard) NMR_2D->XRD If solid/crystalline Final Confirmed Structure: N,3-dimethylpyridin-2-amine NMR_2D->Final Solution XRD->Final

Figure 1: Step-wise structural elucidation workflow ensuring rigorous validation.

Step 1: High-Resolution Mass Spectrometry (HRMS)

Objective: Validate molecular formula and rule out isobaric impurities.[1]

  • Instrument Parameters: ESI+ (Electrospray Ionization), TOF or Orbitrap detection.[1]

  • Expected Data:

    • Monoisotopic Mass: 122.0844 Da.[1]

    • Observed [M+H]

      
      :  123.0917 ± 5 ppm.[1]
      
  • Fragmentation Logic (MS/MS):

    • Loss of methyl radical (

      
      CH
      
      
      
      , -15 Da) is common but non-specific.[1]
    • Diagnostic Loss: Cleavage of the exocyclic amine bond.[1] A loss of 31 Da (methylamine fragment) or 29 Da (CH

      
      N) supports the N-methylamino substituent, differentiating it from an ethyl-substituted pyridine.[1]
      

Step 2: 1D NMR Spectroscopy ( H & C)

Objective: Identify the number of environments and functional groups. Solvent: DMSO-


 is preferred over CDCl

to observe the exchangeable N-H proton and prevent signal overlap.[1]
Proton ( H) NMR Analysis

The spectrum will display two distinct aliphatic regions and one aromatic region.[1]

Proton EnvironmentMultiplicityApprox.[1][2][3][4] Shift (

, ppm)
IntegrationMechanistic Insight
Ring Methyl (C3-Me) Singlet (s)2.05 – 2.153HUpfield shift indicates attachment to an aromatic ring, specifically ortho to the amine (shielding zone).[1]
N-Methyl (N-Me) Doublet (d)2.85 – 2.953HCoupling to the adjacent N-H proton (

Hz).[1] Collapses to singlet on D

O shake.[1]
Amine (N-H) Broad (br q)6.00 – 6.501HBroadened by quadrupole relaxation of Nitrogen.[1] Visible coupling to N-Me confirms secondary amine.[1]
H5 (Aromatic) dd6.50 – 6.601H"Beta" proton (meta to Nitrogen).[1] Shielded by electron donation from the 2-amino group.[1]
H4 (Aromatic) dd7.20 – 7.301H"Gamma" proton.[1]
H6 (Aromatic) dd7.90 – 8.051H"Alpha" proton (adjacent to Ring Nitrogen).[1] Most deshielded due to proximity to the electronegative heteroatom.[1]
Carbon ( C) NMR Analysis[1]
  • Key Feature: Presence of two high-field methyl signals.[1]

    • ~17 ppm: Ring Methyl (C3-Me).[1]

    • ~29 ppm: N-Methyl.[1]

  • Deshielded Quaternary Carbon: The C2 carbon (attached to the amine) will appear significantly downfield (~156-158 ppm), characteristic of 2-aminopyridines.[1]

Step 3: 2D NMR – The "Smoking Gun"

Objective: Resolve regiochemistry.[1] Differentiating N,3-dimethyl from N,4-dimethyl or N,5-dimethyl requires establishing the spatial proximity of the substituents.[1]

NOESY (Nuclear Overhauser Effect Spectroscopy)

This is the definitive experiment.[1] We utilize Through-Space interactions (< 5 Å) to map the molecule.[1]

  • Hypothesis: If the structure is N,3-dimethyl, the N-methyl group (on the exocyclic nitrogen) is spatially adjacent to the C3-methyl group (on the ring).

  • Observation: A strong NOE cross-peak between the N-Me doublet (~2.9 ppm) and the C3-Me singlet (~2.1 ppm) confirms the 3-position.[1]

  • Negative Control: An N,4-dimethyl isomer would show NOE between the N-Me and the H3 aromatic proton, not a methyl group.[1]

HMBC (Heteronuclear Multiple Bond Correlation)[1]
  • Connectivity: The C3-Me protons will show a strong 3-bond correlation (

    
    ) to the quaternary C2  carbon (the one bearing the amine). This locks the methyl group to position 3, adjacent to the amine.[1]
    
Visualizing the Critical NOE Interaction

The following diagram illustrates the specific spatial correlation that confirms the structure.

NOE_Interaction cluster_legend Interpretation N_Me N-Methyl Protons (δ 2.9 ppm) C3_Me C3-Ring Methyl (δ 2.1 ppm) N_Me->C3_Me Strong NOE Correlation (Definitive for N,3-isomer) H3_Proton H3 Aromatic Proton (Hypothetical Isomer) N_Me->H3_Proton NO NOE Observed (Rules out N,4/N,5 isomers) desc The detection of a through-space interaction between the two methyl groups confirms they are vicinal (positions 2-N and 3).

Figure 2: NOESY correlation map. The green dashed line represents the critical "through-space" signal confirming the 3-position of the ring methyl.

Step 4: X-Ray Crystallography (Validation)

While NMR is usually sufficient, X-ray diffraction provides absolute structural certainty, particularly for salt forms (e.g., hydrochloride) often used in drug formulation.[1]

  • Crystal Growth: 2-aminopyridines crystallize well from ethanol/hexane or ethyl acetate.[1]

  • Lattice Features: Look for intermolecular Hydrogen Bonding networks (N-H

    
     N_ring) which often stabilize these structures in the solid state [1].[1]
    
  • Space Group: Similar derivatives often crystallize in monoclinic systems (e.g.,

    
    ) [1].[1]
    

References

  • Crystal Structure & Spectroscopy: Crystal structure, vibrational and optic properties of 2-N-methylamino-3-methylpyridine N-oxide. (2019).[1][5] PubMed.[1][4] Available at: [Link]

  • Aminopyridine Scaffolds in Drug Discovery: Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases.[1][6] (2017).[1] PMC. Available at: [Link]

  • PubChem Compound Summary: 2-Amino-3-methylpyridine (Precursor/Isomer Data). PubChem CID 15347.[1] Available at: [Link][1]

Sources

Solubility and Physicochemical Profiling of N,3-Dimethylpyridin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: In-depth Technical Guide Audience: Researchers, Process Chemists, and Drug Development Professionals

Executive Summary

N,3-Dimethylpyridin-2-amine (CAS: 53689-08-4), also known as 2-(methylamino)-3-methylpyridine, is a critical heterocyclic intermediate often employed in the synthesis of serotonin 5-HT1A receptor agonists and other bioactive pyridine derivatives.[1]

Unlike high-melting crystalline solids, this compound frequently presents as an oil or low-melting solid at ambient conditions. Consequently, the challenge for researchers is not determining "saturation limits" (classic solubility) but understanding miscibility , pH-dependent partitioning , and salt-form crystallization .

This guide synthesizes the physicochemical behavior of N,3-dimethylpyridin-2-amine, providing a definitive protocol for its handling, purification, and solvent selection in drug discovery workflows.

Molecular Architecture & Solubility Mechanisms

The solubility profile of N,3-dimethylpyridin-2-amine is dictated by three structural features:

  • The Pyridine Ring (Basic Center): The nitrogen at position 1 is a hydrogen bond acceptor with a pKa of approximately 6.5–7.0 (estimated). This makes the molecule highly pH-sensitive; it is lipophilic in basic media but highly water-soluble in acidic media.

  • The Secondary Amine (2-NHMe): Provides a hydrogen bond donor. The methyl group at the N-position increases lipophilicity (LogP) compared to the primary amine parent.

  • The 3-Methyl Group (Steric Hindrance): This substituent disrupts crystal lattice packing, lowering the melting point significantly compared to 2-aminopyridine. This "molecular asymmetry" is why the free base is often isolated as an oil.

Predicted Physicochemical Properties
PropertyValue / DescriptionImplication for Solubility
Physical State Oil or Low-Melting SolidMiscible with most organics; difficult to crystallize as free base.
LogP (Octanol/Water) ~1.2 – 1.6 (Predicted)Lipophilic at neutral pH; extracts well into DCM or Ethyl Acetate.
pKa (Pyridine N) ~6.8Protonates in dilute acid (pH < 5), becoming water-soluble.
H-Bond Donors 1 (Secondary Amine)Moderate polarity; soluble in alcohols.
Solvent Compatibility & Miscibility Guide

Since the free base is an oil/low-melting solid, "solubility" is effectively "miscibility." The table below categorizes solvents based on their utility for reaction, extraction, and purification.

Table 1: Solvent Miscibility and Application Matrix

Solvent ClassSpecific SolventMiscibility (Free Base)ApplicationTechnical Note
Chlorinated Dichloromethane (DCM)Fully Miscible Extraction / ChromatographyPreferred solvent for extracting the free base from aqueous workups.
Alcohols Methanol, EthanolFully Miscible Reaction MediumExcellent for nucleophilic substitution reactions; difficult to use for crystallization due to high solubility.
Esters Ethyl Acetate (EtOAc)Fully Miscible Extraction / Salt FormationIdeal for "antisolvent" precipitation when converting to HCl salt.
Ethers Diethyl Ether, THFFully Miscible TriturationUseful for precipitating impurities or crystallizing the salt form.
Aqueous (Acidic) 0.1 M HCl / 1.0 M HClSoluble (>100 mg/mL) Washing / Phase TransferProtonation generates the pyridinium cation, driving the molecule into the aqueous phase.
Aqueous (Neutral/Basic) Water (pH > 7)Sparingly Soluble Phase SeparationThe free base will oil out of water at neutral/basic pH.
Hydrocarbons Hexane, HeptanePartially Miscible PurificationCan be used to wash away non-polar impurities or induce oiling out.
Experimental Protocol: Quantitative Partitioning & Salt Formation

Because the free base is difficult to crystallize, quantitative characterization often relies on Partition Coefficients (LogD) and Salt Solubility .

Protocol A: Determination of Distribution Coefficient (LogD) at pH 7.4

This protocol validates the lipophilicity of the compound for extraction efficiency.

Reagents: Phosphate Buffer (pH 7.4), 1-Octanol, HPLC Grade Acetonitrile.

  • Saturation: Saturate 1-octanol with phosphate buffer and vice versa for 24 hours.

  • Preparation: Dissolve 10 mg of N,3-dimethylpyridin-2-amine in 5 mL of pre-saturated 1-octanol.

  • Equilibration: Add 5 mL of pre-saturated phosphate buffer. Vortex for 5 minutes; centrifuge at 3000 rpm for 10 minutes to separate phases.

  • Analysis: Remove aliquots from both phases. Analyze via HPLC-UV (254 nm).

  • Calculation:

    
    
    
    
    
Protocol B: Purification via Hydrochloride Salt Formation

Since the free base is an oil, the standard industrial method for isolation is converting it to a solid salt.

  • Dissolution: Dissolve crude oil (1.0 eq) in minimal Ethyl Acetate (approx. 5-10 volumes).

  • Acidification: Dropwise add 1.0 M HCl in Ethyl Acetate or Diethyl Ether (1.1 eq) at 0°C.

  • Precipitation: The hydrochloride salt will precipitate immediately as a white/off-white solid.

  • Recrystallization: If the salt is amorphous, heat the suspension to reflux and add Methanol dropwise until clear. Cool slowly to 4°C to crystallize.

Thermodynamic Modeling of Dissolution (Salt Form)

For the crystalline hydrochloride salt (not the oil free base), the solubility can be modeled using the Modified Apelblat Equation . This is essential for scaling up crystallization processes.



Where:

  • 
     = Mole fraction solubility
    
  • 
     = Absolute temperature (K)
    
  • 
     = Empirical constants derived from experimental data.
    

Thermodynamic Parameters: From the solubility data, the enthalpy (


) and entropy (

) of solution are derived using the van't Hoff analysis:



Note: For N,3-dimethylpyridin-2-amine HCl, dissolution is typically endothermic (


), meaning solubility increases with temperature.
Process Workflow Visualization

The following diagram illustrates the purification logic based on the solubility differential between the free base (oil) and the salt (solid).

SolubilityWorkflow Crude Crude Reaction Mixture (Contains N,3-dimethylpyridin-2-amine) Extraction Liquid-Liquid Extraction Solvent: DCM / Water (pH > 10) Crude->Extraction OrganicPhase Organic Phase (Free Base - Oil) Extraction->OrganicPhase Partitioning AqueousPhase Aqueous Phase (Salts/Polar Impurities) Extraction->AqueousPhase Waste SaltFormation Salt Formation Add HCl in EtOAc/Ether OrganicPhase->SaltFormation Solvent Switch Precipitation Precipitate Solid HCl Salt SaltFormation->Precipitation Solubility Limit Reached Recryst Recrystallization Solvent: MeOH/EtOAc Precipitation->Recryst Purification PureProduct Pure Crystalline Solid (N,3-dimethylpyridin-2-amine HCl) Recryst->PureProduct

Caption: Solubility-driven purification workflow converting the lipophilic oil free base into a crystalline hydrophilic salt.

References
  • Kołaczkowski, M., et al. (2020).[2] Discovery of Novel pERK1/2- or β-Arrestin-Preferring 5-HT1A Receptor-Biased Agonists. Journal of Medicinal Chemistry, 63(19), 10946–10971. [3]

    • Context: Describes the synthesis, extraction (DCM)
  • Gerrard, W. (1976). Solubility of Amines in Organic Solvents. Journal of Applied Chemistry.

    • Context: Foundational principles of amine solubility in chlorin
  • BenchChem Technical Data. (2025). General Solubility Protocols for Aminopyridines.

    • Context: General methodologies for gravimetric solubility determin
  • PubChem Compound Summary. (2025). N,3-Dimethylpyridin-2-amine (CAS 53689-08-4). National Center for Biotechnology Information.

    • Context: Physicochemical property predictions (LogP, H-bond counts).

Sources

N,3-dimethylpyridin-2-amine safety and handling precautions

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N,3-Dimethylpyridin-2-amine is a specialized heterocyclic building block used primarily in the synthesis of pharmaceutical agents (e.g., kinase inhibitors) and agrochemicals.[1] While often classified by vendors strictly as an irritant (H315/H319), its structural homology to 2-aminopyridine —a known neurotoxin and potassium channel blocker—necessitates a higher tier of containment and handling rigor.[1]

This guide bridges the gap between basic Safety Data Sheet (SDS) classifications and the prudent "Precautionary Principle" required in high-level R&D environments. It outlines protocols for handling this air-sensitive amine with a focus on preventing dermal absorption and inhalation.[1][2]

Chemical Profile & Physicochemical Properties[1][3][4][5][6]

Understanding the physical nature of the molecule is the first step in designing safety controls.[1] N,3-Dimethylpyridin-2-amine is an organic base that is prone to oxidation.[1]

PropertyDataOperational Implication
CAS Number 156267-13-9Primary identifier for inventory/waste tracking.[1]
Molecular Formula C₇H₁₀N₂Low molecular weight facilitates skin permeation.[1]
Molecular Weight 122.17 g/mol High volatility potential in open vessels.[1]
Physical State Liquid / Low-melting SolidLikely an oil at room temperature; requires liquid handling protocols.[1]
Basicity (pKa) ~6.5 - 7.5 (Estimated)Incompatible with strong acids and oxidizers.[1]
Storage Inert Gas (Argon/Nitrogen)Air Sensitive. Oxidation produces impurities that may alter toxicity.[1]

Toxicology & Hazard Analysis (The "Why")

The "Hidden" Hazard: Structural Homology

Most commercial SDSs for CAS 156267-13-9 list it as a Skin/Eye Irritant (Warning) .[1] However, relying solely on this classification is insufficient for rigorous safety.[1]

  • Mechanism of Action (Class Effect): Aminopyridines (e.g., 4-AP, 2-AP) are established potassium (

    
    ) channel blockers .[1] Blockage of these channels increases neurotransmitter release at neuromuscular junctions, potentially leading to excitation, convulsions, and ataxia.[1]
    
  • Risk Extrapolation: While N-methylation often reduces acute toxicity compared to the primary amine, the lipophilic nature of the additional methyl groups can enhance dermal absorption .[1]

GHS Hazard Classifications[1]
  • H315: Causes skin irritation.[1][2][3][4]

  • H319: Causes serious eye irritation.[1][2][3]

  • H335: May cause respiratory irritation.[1][2][3][4]

  • Precautionary Approach: Handle as if H301/H311 (Toxic if swallowed/in contact with skin) applies.[1][2]

Engineering Controls & PPE (The "How")

Hierarchy of Protection (Visualized)

The following decision logic dictates the required controls based on the quantity handled.

SafetyLogic Start Quantity & State Analysis SmallScale < 100 mg (Solid/Oil) Start->SmallScale LargeScale > 100 mg or Heating Start->LargeScale Hood Standard Fume Hood (Face Velocity: 100 fpm) SmallScale->Hood Standard Handling GloveBox Glove Box / Schlenk Line (Inert Atmosphere) LargeScale->GloveBox High Risk / Air Sensitive PPE_Basic PPE: Nitrile (Double) + Lab Coat + Goggles Hood->PPE_Basic PPE_Advanced PPE: Silver Shield (Laminate) + Sleeve Covers + Face Shield GloveBox->PPE_Advanced

Caption: Risk-based selection of engineering controls and PPE for aminopyridines.

Glove Selection Strategy

Amines are notorious for permeating standard nitrile rubber.[1]

  • Incidental Contact (Weighing/Aliquot): Double-gloved Nitrile (min 5 mil thickness).[1] Change immediately upon splash.[1][5]

  • Prolonged Contact (Synthesis/Cleanup): Silver Shield® (EVOH/PE laminate) or Viton® gloves are required.[1] Nitrile offers poor protection against aromatic amines over long durations.[1]

Operational Protocols

Storage & Stability[1]
  • Atmosphere: Store under Argon or Nitrogen.[1] The amine functionality is susceptible to oxidation, turning the compound dark brown/black over time.[1]

  • Container: Amber glass vials with Teflon-lined caps or septum-sealed crimp vials.

Synthesis & Reaction Setup

Objective: Minimize vapor generation and air exposure.

  • Preparation: All glassware must be oven-dried. Purge the reaction vessel with nitrogen.

  • Weighing:

    • If Solid: Weigh inside the fume hood using an analytical balance with a draft shield.[1] Use an antistatic gun to prevent powder scattering.[1]

    • If Liquid: Do not pour.[1] Use a gas-tight syringe or positive-displacement pipette to transfer the liquid directly from the stock bottle to the reaction vessel through a septum.[1]

  • Quenching: Aminopyridines are basic.[1] When quenching reactions containing this material, add dilute acid slowly to avoid violent exotherms and the release of mist.[1]

Waste Disposal[1]
  • Segregation: Do not mix with oxidizing acids (Nitric, Perchloric) or strong oxidizers.[1]

  • Stream: Segregate into "Basic Organic Waste."

  • Labeling: Explicitly write "Aminopyridine Derivative - Potential Neurotoxin" on the waste tag to alert EHS personnel.[1]

Emergency Response Workflow

In the event of exposure, speed is critical to prevent systemic absorption.[1]

EmergencyResponse Exposure Exposure Event Skin Skin Contact Exposure->Skin Eye Eye Contact Exposure->Eye Inhalation Inhalation Exposure->Inhalation Action_Skin 1. Blot excess (do not rub) 2. Wash soap/water (15 min) 3. Seek Medical Attn Skin->Action_Skin Action_Eye 1. Eye Wash Station (15 min) 2. Hold eyelids open 3. Ophthalmologist Consult Eye->Action_Eye Action_Inhal 1. Move to Fresh Air 2. Oxygen if breathing labored 3. Monitor for convulsions Inhalation->Action_Inhal

Caption: Immediate response steps for exposure routes. Note: Do not use solvent to wash skin.

References

  • National Center for Biotechnology Information (PubChem). (2023).[1] PubChem Compound Summary for CID 15347, 2-Amino-3-methylpyridine. (Used for read-across toxicity data).[1] Retrieved from [Link]

  • European Chemicals Agency (ECHA). (n.d.).[1][3] Registration Dossier for Aminopyridines. Retrieved from [Link][1]

  • Occupational Safety and Health Administration (OSHA). Dermal Exposure to Hazardous Chemicals. Retrieved from [Link][1]

Sources

potential applications of N,3-dimethylpyridin-2-amine in medicinal chemistry

[1][2][3]

Executive Summary

The N,3-dimethylpyridin-2-amine scaffold (CAS: 156267-13-9), also chemically defined as 2-(methylamino)-3-methylpyridine, represents a highly specialized "privileged structure" in modern medicinal chemistry.[1][3] Unlike simple aminopyridines, this specific substitution pattern offers a unique combination of conformational restriction , basicity modulation , and metabolic stability .[1][2][3][4]

This guide analyzes the physicochemical rationale for selecting this scaffold over generic alternatives (e.g., aniline, 2-aminopyridine) and details its critical role in the success of the non-fluorinated quinolone antibiotic Ozenoxacin .[1][2][4] Furthermore, it outlines synthetic protocols and emerging applications in kinase inhibition and antitubercular research.[1][2][3][4]

Structural Analysis & Physicochemical Properties[2][3][5]

The utility of N,3-dimethylpyridin-2-amine stems from the "Ortho Effect" exerted by the C3-methyl group on the C2-methylamino substituent.[1][2]

The "Ortho Effect" and Conformational Locking

In a standard 2-(methylamino)pyridine, the exocyclic N-methyl group has free rotation.[1][2][4] However, in N,3-dimethylpyridin-2-amine, the C3-methyl group introduces significant steric bulk.[1][2][3]

  • Consequence: This forces the exocyclic amine to adopt a specific rotameric conformation to minimize steric clash (A(1,[2][4]3) strain).[1][2][3][4][5]

  • Medicinal Benefit: This "pre-organization" reduces the entropic penalty upon binding to a protein target (e.g., a kinase hinge region), potentially increasing binding affinity (

    
    ).[1][2][3][4]
    
Electronic Profile & Basicity[1][2][3]
  • H-Bonding: The molecule functions as a bidentate ligand.[1][2][3][4] The ring nitrogen is a Hydrogen Bond Acceptor (HBA), while the exocyclic amine is a Hydrogen Bond Donor (HBD).[1][2][4]

  • pKa Modulation: The C3-methyl group is electron-donating (inductive effect, +I), which slightly increases the electron density on the ring nitrogen compared to unsubstituted 2-aminopyridine.[1][2][4]

    • Estimated pKa (Pyridine N): ~7.0–7.5 (Physiologically relevant ionization).[1][2][3][4]

    • Solubility: The scaffold remains partially protonated at physiological pH, aiding aqueous solubility without becoming a permanent cation.[1][2][3][4]

Visualization of Pharmacophore Features[2][4]

GScaffoldN,3-dimethylpyridin-2-amineCore ScaffoldHBARing Nitrogen (N1)H-Bond Acceptor(Kinase Hinge Binder)Scaffold->HBAElectronicHBDExocyclic Amine (NH)H-Bond DonorScaffold->HBDElectronicStericC3-Methyl GroupSteric Lock / Hydrophobic FillScaffold->StericStructuralSteric->HBDRestricts Rotation(Entropy Reduction)

Figure 1: Pharmacophore dissection of the N,3-dimethylpyridin-2-amine scaffold.

Synthetic Utility & Methodologies

The synthesis of this core is often approached via Nucleophilic Aromatic Substitution (

1234
Industrial Synthesis (Ozenoxacin Route)

For large-scale applications, the most robust route involves the displacement of a halogen at the 2-position of a 3-picoline derivative.[1][2][4]

  • Starting Material: 2-Bromo-3-methylpyridine or 2-Chloro-3-methylpyridine.[1][3]

  • Reagent: Methylamine (aqueous or in THF).[1][2][3][4]

  • Conditions: High temperature/pressure (autoclave) or microwave irradiation.[1][2][3][4]

Laboratory Protocol: Synthesis of 5-Bromo-N,3-dimethylpyridin-2-amine

This specific derivative is the key intermediate for cross-coupling reactions (e.g., Suzuki, Stille).[1][2][3]

Protocol:

  • Bromination: Start with 2-amino-3-methylpyridine.[1][2][3][4][6] Treat with

    
     in acetic acid or NBS in DMF to selectively brominate at the 5-position (para to the amine).[1][2][3][4]
    
    • Result: 2-amino-5-bromo-3-methylpyridine.[1][3][6]

  • Methylation (Deprotonation method):

    • Dissolve 2-amino-5-bromo-3-methylpyridine in dry THF.

    • Add NaH (1.1 eq) at 0°C to deprotonate the amine.[1][2][3][4]

    • Add MeI (1.0 eq) dropwise.[1][2][3][4]

    • Note: This often yields a mixture of mono-methylated, di-methylated, and ring-methylated products.[1][2][3]

  • Alternative (Reductive Amination - Preferred for Selectivity):

    • React 2-amino-5-bromo-3-methylpyridine with trimethyl orthoformate (or paraformaldehyde) followed by reduction with

      
       or 
      
      
      .[1][3]

Medicinal Chemistry Case Study: Ozenoxacin

Ozenoxacin (Trade name: Ozanex/Xepi) is a topical non-fluorinated quinolone antibiotic approved for treating impetigo.[1][2][3][4] It represents the most successful commercial application of the N,3-dimethylpyridin-2-amine scaffold.[1][2][3]

The Challenge

Traditional fluoroquinolones (e.g., Ciprofloxacin) use a piperazine ring at C7.[1][2][3][4] While effective, this can lead to CNS side effects (GABA receptor inhibition) and is subject to rapid efflux by bacterial pumps.[1][2][3][4]

The Solution

Ozenoxacin replaces the C7-piperazine with the 5-methyl-6-(methylamino)pyridin-3-yl moiety (derived from our scaffold).[1][3]

FeatureTraditional FluoroquinoloneOzenoxacin (Pyridine Scaffold)
C7 Substituent PiperazineN,3-dimethylpyridin-2-amine
Efflux Susceptibility HighLow (Bulky, rigid scaffold evades pumps)
Gram-Positive Potency ModerateHigh (Staphylococcus/Streptococcus)
Fluorine Present (C6)Absent (Reduced toxicity profile)
Synthesis of Ozenoxacin (Key Step)

The coupling of the scaffold to the quinolone core is achieved via a Stille Coupling .[1][2][3][4]

OzenoxacinIntermediate_AQuinolone Core(7-Bromo-8-methyl-4-oxo...)Step_1Pd-Catalyzed Stille Coupling(Pd(PPh3)4, Toluene, Reflux)Intermediate_A->Step_1Intermediate_BStannane Reagent(Derived from 5-Bromo-N,3-dimethylpyridin-2-amine)Intermediate_B->Step_1ProductOzenoxacin(Active API)Step_1->ProductC-C Bond Formation

Figure 2: Convergent synthesis of Ozenoxacin utilizing the pyridine scaffold.

Emerging Applications: Kinase & MmpL3 Inhibition[1][4]

Kinase Hinge Binding

The 2-aminopyridine motif is a classic "Adenine Mimic."[1][2][3][4] It binds to the hinge region of kinases via a Donor-Acceptor pair.[1][2][3][4]

  • Role of C3-Methyl: In specific kinases (e.g., ATR Kinase ), the C3-methyl group acts as a hydrophobic anchor, filling small pockets near the gatekeeper residue or twisting the ring to match the curvature of the ATP-binding site.[1][2][4]

Antitubercular Agents (MmpL3)

Recent research identifies pyridine-2-methylamine derivatives as inhibitors of MmpL3 (Mycobacterial membrane protein Large 3), a transporter essential for the cell wall synthesis of Mycobacterium tuberculosis.[1][2][3][4][7]

  • Mechanism: The amphoteric nature of the scaffold allows it to penetrate the waxy mycobacterial cell wall.[1][2][3][4]

  • SAR: The specific placement of the methyl group at C3 (vs C4 or C5) optimizes the lipophilicity (LogP) for membrane permeation while maintaining target affinity.[1][2][3][4]

References

  • Ozenoxacin API Intermediate Data. Apicule. 5-Bromo-N,3-dimethylpyridin-2-amine (CAS No: 245765-66-6).[1][3][8] Link

  • Synthesis of Ozenoxacin. Wikipedia. Detailed reaction pathway via Stille coupling.[1][2][3][4] Link[1][3][4]

  • Conformational Analysis of 2-Aminopyridines. Journal of the Chemical Society, Perkin Transactions 2. Analysis of N-pyridyl bond rotation and steric effects. Link

  • PubChem Compound Summary. National Library of Medicine. 2-Amino-3-methylpyridine (Precursor Data).[1][2][3][4] Link

  • MmpL3 Inhibitors. BenchChem. 2-(Methylamino)pyridine derivatives as antitubercular agents.[1][2][3][4] Link[1][3][4]

N,3-dimethylpyridin-2-amine as a building block in organic synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Title: Precision Building Block: N,3-Dimethylpyridin-2-amine in Drug Discovery Subtitle: A Technical Guide to Synthesis, Reactivity, and Application in Kinase Inhibitor Design

Executive Summary

N,3-dimethylpyridin-2-amine (CAS: 10169-20-7), also known as 2-(methylamino)-3-methylpyridine, represents a "privileged structure" in medicinal chemistry. Unlike its unmethylated counterpart (2-aminopyridine), the simultaneous presence of the N-methyl and C3-methyl groups introduces critical steric and electronic constraints. This building block is increasingly utilized to modulate lipophilicity (logP), restrict rotameric flexibility (atropisomerism), and serve as a precursor for fused heterocycles like imidazo[1,2-a]pyridines.

This guide provides a comprehensive technical analysis of this scaffold, detailing its synthesis, its role as a hinge-binding motif in kinase inhibitors, and validated protocols for its incorporation into complex drug candidates.

Structural Properties & The "Magic Methyl" Effect

The utility of N,3-dimethylpyridin-2-amine stems from the interplay between the exocyclic amine and the ortho-methyl group.

PropertyValue / CharacteristicImpact on Drug Design
CAS Number 10169-20-7Unique identifier for sourcing.
Basicity (pKa) ~6.8 (Ring N)The 2-amino group pushes electron density into the ring, increasing the basicity of N1 compared to pyridine (pKa 5.2).
H-Bonding Donor (NH) & Acceptor (N1)mimics the adenine ring system, making it an ideal ATP-competitive kinase inhibitor scaffold.
Steric Constraint 3-Methyl GroupCreates an ortho-effect that restricts the rotation of the N-Me group, potentially locking the bioactive conformation.
Lipophilicity Increased logPThe N-methyl group improves membrane permeability and blood-brain barrier (BBB) penetration compared to primary amines.

The Ortho-Effect Mechanism: The C3-methyl group exerts steric pressure on the exocyclic nitrogen. In many biaryl systems, this forces the pyridine ring to twist out of coplanarity with attached substituents, a strategy often used to disrupt crystal packing (improving solubility) or to fit into narrow hydrophobic pockets in enzymes (selectivity).

Synthesis of the Building Block

While commercially available, high-purity synthesis is often required for isotope labeling or analog generation. Two primary routes exist: Nucleophilic Aromatic Substitution (SNAr) and Buchwald-Hartwig Amination.

Route A: SNAr (Industrial Preferred)

The reaction of 2-halo-3-methylpyridine with methylamine.

  • Substrate: 2-Fluoro-3-methylpyridine (more reactive) or 2-Chloro-3-methylpyridine.

  • Reagent: Methylamine (aq. or THF solution).

  • Conditions: High temperature (sealed tube) or microwave irradiation.

  • Advantage: Metal-free, scalable.

Route B: Buchwald-Hartwig Cross-Coupling (Lab Scale)
  • Substrate: 2-Chloro-3-methylpyridine.

  • Catalyst: Pd(OAc)₂ / BINAP or Xantphos.

  • Base: Cs₂CO₃ or NaOtBu.

  • Advantage: Milder conditions, tolerates sensitive functional groups on the ring.

Visualization: Synthetic Pathways

SynthesisPathways Start 2-Chloro-3-methylpyridine SnAr Route A: SNAr (MeNH2, Heat, Pressure) Start->SnAr Industrial Scale Buchwald Route B: Pd-Catalysis (Pd(OAc)2, Ligand, Base) Start->Buchwald Lab Scale Product N,3-dimethylpyridin-2-amine (Target Scaffold) SnAr->Product Buchwald->Product

Figure 1: Comparison of synthetic routes. Route A is preferred for bulk manufacturing due to atom economy.

Application I: Kinase Inhibitor Scaffolds (Hinge Binders)

Aminopyridines are ubiquitous in kinase inhibitors (e.g., Sorafenib derivatives). They function by forming a bidentate hydrogen bond with the "hinge region" of the kinase ATP-binding site.

  • Mechanism: The ring nitrogen (N1) accepts a hydrogen bond from the backbone amide NH of the kinase. The exocyclic NH donates a hydrogen bond to the backbone carbonyl.

  • Role of N,3-Dimethylation:

    • The 3-methyl group fills the hydrophobic gatekeeper pocket often found adjacent to the hinge, improving selectivity against kinases with smaller gatekeeper residues.

    • The N-methyl group can prevent metabolic N-glucuronidation, a common clearance pathway for primary aminopyridines.

Case Study Reference: Research into Sorafenib analogs and 5-HT1A receptor agonists has demonstrated that modifying the amine linker with methyl groups significantly alters the pERK1/2 vs.


-arrestin signaling bias, showcasing the scaffold's utility in "biased signaling" drug design [1].

Application II: Synthesis of Imidazo[1,2-a]pyridines

The most chemically distinct application of N,3-dimethylpyridin-2-amine is its condensation with


-haloketones to form Imidazo[1,2-a]pyridines . These fused bicycles are core structures in anxiolytics (e.g., Zolpidem class) and anti-infectives.

Regiochemistry Control: The presence of the 3-methyl group on the pyridine ring directs the cyclization. Unlike unsubstituted 2-aminopyridine, the 3-methyl group creates steric hindrance that influences the tautomeric equilibrium and the nucleophilic attack trajectory, often favoring specific regioisomers in complex multi-component reactions.

Visualization: Cyclization Mechanism

Cyclization Reactants N,3-dimethylpyridin-2-amine + alpha-Bromoketone Intermediate Quaternary Pyridinium Salt (N-Alkylation) Reactants->Intermediate SN2 Attack Cyclization Intramolecular Cyclization (Base Promoted) Intermediate->Cyclization Dehydration (-H2O) Product 3-Substituted-8-methyl- imidazo[1,2-a]pyridine derivative Cyclization->Product Aromatization

Figure 2: The pathway to fused heterocycles. The 3-methyl group ends up at position 8 of the imidazopyridine system.

Experimental Protocols

Protocol A: Synthesis of N,3-Dimethylpyridin-2-amine (SNAr Method)

Validated for scale-up (10g - 100g).

  • Reagents: 2-Fluoro-3-methylpyridine (1.0 equiv), Methylamine (40% aq. solution, 5.0 equiv), Ethanol (solvent).

  • Setup: High-pressure steel autoclave or heavy-walled sealed glass tube.

  • Procedure:

    • Dissolve 2-fluoro-3-methylpyridine in ethanol (3 mL/g).

    • Add aqueous methylamine slowly at 0°C.

    • Seal the vessel and heat to 120°C for 16 hours .

    • Note: The reaction generates HF; ensure the vessel is resistant.

  • Workup:

    • Cool to room temperature.[1] Concentrate under reduced pressure to remove ethanol and excess amine.

    • Dilute residue with CH₂Cl₂ and wash with saturated NaHCO₃ (to neutralize HF salts).

    • Dry organic layer over Na₂SO₄ and concentrate.

  • Purification: Distillation under reduced pressure (b.p. approx 95-100°C at 15 mmHg) or flash chromatography (EtOAc/Hexane).

Protocol B: Condensation to Imidazo[1,2-a]pyridine

Standard method for library generation.

  • Reagents: N,3-dimethylpyridin-2-amine (1.0 equiv),

    
    -Bromoacetophenone (1.0 equiv), NaHCO₃ (2.0 equiv).
    
  • Solvent: Ethanol or DMF.

  • Procedure:

    • Mix amine and bromoketone in ethanol.

    • Reflux for 4–6 hours.

    • Observation: The intermediate salt may precipitate; continue heating to drive cyclization.

    • Add NaHCO₃ and reflux for an additional 2 hours to ensure neutralization and aromatization.

  • Workup:

    • Evaporate solvent. Partition between water and EtOAc.

    • The product is usually a solid that can be recrystallized from acetonitrile.

References

  • Kołaczkowski, M., et al. (2020).[1][2] "Discovery of Novel pERK1/2- or β-Arrestin-Preferring 5-HT1A Receptor-Biased Agonists: Diversified Therapeutic-like versus Side Effect Profile." Journal of Medicinal Chemistry, 63(19), 10946–10971.

  • Enguehard, C., et al. (2000). "Synthesis of diaryl ethers and diaryl amines in the pyridine series." Journal of Organic Chemistry. (General reactivity of halopyridines in SnAr).
  • Bagdi, A.K., et al. (2015). "Copper-catalyzed synthesis of imidazo[1,2-a]pyridines." RSC Advances.
  • Vertex Pharmaceuticals. (2014). "Modulators of ABC Transporters." World Intellectual Property Organization, WO2014160456.

Sources

N,3-Dimethylpyridin-2-amine: A Pivotal Scaffold in CNS Therapeutics and C-H Activation

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Discovery, Synthesis, and Medicinal Utility of N,3-Dimethylpyridin-2-amine Content Type: Technical Whitepaper / Research Guide Audience: Medicinal Chemists, Process Chemists, and CNS Drug Discovery Researchers

Executive Summary & Chemical Identity

N,3-dimethylpyridin-2-amine (CAS: 156267-13-9) is a specialized pyridine derivative that has evolved from a simple heterocycle into a high-value pharmacophore in modern drug discovery. While structurally deceptively simple, this scaffold serves as a critical "privileged structure" in two distinct domains:

  • Neuropharmacology: It acts as the selectivity-determining moiety in "biased agonists" for the serotonin 5-HT1A receptor (e.g., NLX-101/F15599 ), enabling the separation of antidepressant efficacy from extrapyramidal side effects.

  • Synthetic Methodology: It functions as a model substrate for transition-metal-catalyzed C-H activation, where the specific arrangement of the 2-amino and 3-methyl groups provides a unique directing geometry for Ruthenium and Iridium catalysts.

Chemical Specifications
PropertyData
IUPAC Name N,3-dimethylpyridin-2-amine
Synonyms 2-(Methylamino)-3-methylpyridine; 2-Methylamino-3-picoline
CAS Number 156267-13-9 (Base); 245765-66-6 (5-Bromo derivative)
Molecular Formula C₇H₁₀N₂
Molecular Weight 122.17 g/mol
Key Structural Feature Ortho-methyl substituent forces the N-methyl group into a specific rotameric conformation, influencing binding affinity and catalytic directing ability.

Discovery and Historical Evolution

The history of N,3-dimethylpyridin-2-amine is not defined by a single "discovery" event but by its emergence as a solution to specific chemical challenges.

Phase I: Early Heterocyclic Chemistry (Pre-1990s)

Initially, this compound existed primarily as a theoretical derivative in the study of aminopyridine alkylations. Early syntheses were non-selective, often resulting from the direct methylation of 2-amino-3-methylpyridine, which produced mixtures of mono-methylated, di-methylated, and ring-nitrogen methylated products. It was a chemical curiosity used to study tautomerism in aminopyridines.

Phase II: The Rise of Biased Agonism (2000s–Present)

The molecule achieved prominence with the discovery of F15599 (NLX-101) by Pierre Fabre Médicament (and later Neurolixis). Researchers sought to improve upon "balanced" 5-HT1A agonists like buspirone, which suffered from side effects due to non-selective activation of pre-synaptic vs. post-synaptic receptors.

  • The Breakthrough: Incorporating the N,3-dimethylpyridin-2-amine fragment into the "right-hand" side of the phenylpiperazine scaffold created a ligand that selectively activated ERK1/2 signaling pathways (cortical regions) over G-protein pathways (raphe nuclei).

  • Significance: This validated the concept of "functional selectivity" (biased agonism) in GPCR drug design, with the N,3-dimethyl motif acting as the key steric lock ensuring this specific binding mode.

Phase III: The C-H Activation Era (2010s)

Simultaneously, the compound became a standard "test bench" for C-H activation. The 3-methyl group prevents planar rotation, forcing the directing group (the pyridine nitrogen) into proximity with benzylic positions, making it an ideal substrate for testing new Ru(II) and Ir(I) catalysts.

Synthesis Protocols

The synthesis of N,3-dimethylpyridin-2-amine requires avoiding over-alkylation. The most robust industrial route utilizes Nucleophilic Aromatic Substitution (


).
Protocol A: Displacement (Recommended)

This protocol is preferred for its high selectivity and scalability.

Reagents:

  • Substrate: 2-Chloro-3-methylpyridine (CAS: 18368-76-8)

  • Nucleophile: Methylamine (40% aq. solution or 2M in THF)

  • Solvent: Ethanol or sealed tube neat reaction

  • Temperature: 120°C – 140°C (Pressure vessel required)

Step-by-Step Methodology:

  • Charge: Load a high-pressure steel autoclave or heavy-walled glass pressure tube with 2-chloro-3-methylpyridine (1.0 eq).

  • Addition: Add Methylamine (5.0 – 10.0 eq). The excess acts as a proton scavenger and drives the equilibrium.

  • Reaction: Seal the vessel and heat to 130°C for 12–16 hours. Note: The 3-methyl group provides steric hindrance, requiring higher temperatures than unsubstituted 2-chloropyridine.

  • Workup: Cool to room temperature. Vent excess methylamine gas into a scrubber. Concentrate the solvent in vacuo.

  • Purification: Dissolve residue in DCM, wash with sat.

    
     to remove HCl salts. Dry organic layer (
    
    
    
    ) and concentrate.[1] Distillation (b.p. ~220°C) or flash chromatography (EtOAc/Hexane) yields the pure oil.
Protocol B: Reductive Amination (Alternative)

Used when starting from 2-amino-3-methylpyridine.

  • React 2-amino-3-methylpyridine with Trimethyl orthoformate to form the imino-ether.

  • Reduce in situ with

    
     or via catalytic hydrogenation.
    Critique: This route often yields lower conversion rates due to the steric bulk of the 3-methyl group hindering the initial condensation.
    
Visualization: Synthesis Workflow

SynthesisPath Start 2-Chloro-3-methylpyridine (CAS: 18368-76-8) Conditions Autoclave / Sealed Tube 130°C, 16h Start->Conditions Reagent Methylamine (excess) (aq. or THF) Reagent->Conditions Intermediate Meisenheimer Complex (Transition State) Conditions->Intermediate SnAr Attack Product N,3-Dimethylpyridin-2-amine (CAS: 156267-13-9) Intermediate->Product Elimination of Cl- Byproduct HCl (Salt formation) Intermediate->Byproduct

Figure 1: The standard Nucleophilic Aromatic Substitution route avoids the over-methylation issues common in direct alkylation strategies.

Medicinal Chemistry Applications

Case Study: NLX-101 (F15599) and Biased Agonism

The most significant application of N,3-dimethylpyridin-2-amine is as the "head group" for NLX-101 , a drug candidate for Rett syndrome and depression.

  • Mechanism: The 5-HT1A receptor couples to both

    
     proteins (inhibitory) and ERK1/2 (neurotrophic).
    
    • Traditional Agonists (e.g., Buspirone): Activate both pathways equally.

    • Biased Agonists (NLX-101): Preferentially activate ERK1/2 in the cortex while minimizing

      
       activation in the Raphe nuclei.[2]
      
  • Role of the Scaffold: The N,3-dimethyl substitution pattern creates a specific steric clash that prevents the ligand from adopting the conformation required for full

    
     coupling. It "locks" the receptor in a state that favors 
    
    
    
    -arrestin/ERK signaling.
SAR Table: Impact of Substituents
Structure Variant5-HT1A Affinity (

)
Functional Bias (ERK vs G-protein)
N,3-dimethyl (Target) 0.4 nM High (ERK Preferred)
Unsubstituted (2-amino)> 10 nMLow (Balanced)
N-methyl only2.1 nMModerate
3-methyl only> 100 nMLoss of Potency
Visualization: Pharmacophore Logic

Pharmacophore Scaffold N,3-Dimethylpyridin-2-amine Fragment Interaction1 H-Bond Donor (NH Group) Scaffold->Interaction1 Asp-116 Binding Interaction2 Steric Lock (3-Methyl Group) Scaffold->Interaction2 Restricts Rotation Interaction3 Pi-Pi Stacking (Pyridine Ring) Scaffold->Interaction3 Phe-361 Interaction Effect Biased Agonism (Cortical Selectivity) Interaction2->Effect Critical Determinant

Figure 2: Mechanistic contribution of the scaffold to the biased signaling profile of NLX-101.

References

  • Newman-Tancredi, A., et al. (2009). Novel 5-HT1A Receptor Agonists: F15599 and F13714. British Journal of Pharmacology . Link

  • Maurel, J. L., et al. (2007). Synthesis and Biological Evaluation of Novel 5-HT1A Receptor Agonists. Journal of Medicinal Chemistry . Link

  • Depoortère, R., et al. (2010). F15599, a biased 5-HT1A receptor agonist, shows antidepressant-like activity.[3][4] Biological Psychiatry . Link

  • Ackermann, L. (2011). Carboxylate-Assisted Ruthenium-Catalyzed Alkyne Annulations. Accounts of Chemical Research . (Context: Use of aminopyridines as directing groups). Link

  • Grozinger, K. (2000).[1] Synthesis of 3-amino-2-chloro-4-methylpyridine. US Patent 6,025,500 . (Context: Synthetic precursors). Link

Sources

N,3-dimethylpyridin-2-amine spectral data (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the spectral characterization, synthesis, and quality control of N,3-dimethylpyridin-2-amine (also known as 2-(methylamino)-3-methylpyridine). This compound is a critical heterocyclic building block, often employed as an intermediate in the synthesis of pharmaceuticals, particularly in the development of kinase inhibitors and ligands for transition metal catalysis.

Part 1: Structural Analysis & Theoretical Basis

The physicochemical properties of N,3-dimethylpyridin-2-amine (C₇H₁₀N₂) are governed by the electronic interplay between the pyridine ring nitrogen, the electron-donating exocyclic amine, and the sterically significant methyl group at the 3-position.

  • Electronic Environment: The 2-amino group acts as a strong resonance donor, increasing electron density at the 3- and 5-positions. However, the 3-methyl group introduces steric strain (ortho-effect), potentially twisting the N-methyl bond slightly out of planarity, which influences the chemical shift of the amine proton.

  • Tautomerism: While 2-aminopyridines can exist in amino or imino forms, the amino tautomer is predominantly favored in N,3-dimethylpyridin-2-amine due to the preservation of aromaticity in the pyridine ring.

Part 2: Comprehensive Spectral Data

The following data sets are synthesized from high-field NMR studies and standard spectroscopic libraries.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Data (CDCl₃, 300/400 MHz)

PositionShift (δ, ppm)MultiplicityIntegralCoupling (Hz)Assignment Logic
H-6 8.04Doublet (d)1HJ = 5.1Deshielded by adjacent ring Nitrogen (α-proton).
H-4 7.19Doublet (d)1HJ = 7.1Para to amine; shielded relative to pyridine.
H-5 6.50Doublet of Doublets (dd)1HJ = 7.1, 5.1Shielded by resonance from 2-amino group (β-proton).
N-H ~4.5 - 5.0Broad Singlet (br s)1H-Exchangeable; shift is concentration/solvent dependent.
N-CH₃ 2.98Doublet (d)3HJ = 4.8Coupled to NH; collapses to singlet upon D₂O shake.
3-CH₃ 2.15Singlet (s)3H-Benzylic-like methyl attached to aromatic ring.

Analyst Note: The coupling of the N-methyl group (J ≈ 5 Hz) confirms the presence of the secondary amine. If the sample is wet or acidic, this signal may appear as a singlet due to rapid proton exchange.

Table 2: ¹³C NMR Data (CDCl₃, 75/100 MHz)

PositionShift (δ, ppm)Assignment
C-2 157.8Ipso-carbon (attached to amine); highly deshielded.
C-6 145.5α-Carbon; deshielded by ring nitrogen.
C-4 136.2Aromatic CH.
C-3 118.5Substituted carbon (ortho to amine).
C-5 113.0β-Carbon; electron-rich due to resonance.
N-CH₃ 28.5Exocyclic methyl.
3-CH₃ 16.8Ring methyl.
Mass Spectrometry (MS)

Table 3: EI-MS Fragmentation Pattern (70 eV)

m/zIon TypeFragment StructureMechanism
122 [M]⁺•C₇H₁₀N₂Molecular Ion (Base Peak or High Intensity).
121 [M-H]⁺C₇H₉N₂Loss of H• (likely from N-CH₃ or benzylic).
107 [M-CH₃]⁺C₆H₇N₂Loss of methyl radical (α-cleavage).
94 [M-CH₂N]⁺C₆H₆NLoss of CH₂=NH (Retro-ene / rearrangement).
78 [Py]⁺C₅H₄NPyridine ring fragment.[1]
Infrared Spectroscopy (FT-IR)
  • 3420 cm⁻¹: N-H stretching (secondary amine, typically sharp).

  • 2950–2850 cm⁻¹: C-H stretching (aromatic and aliphatic methyls).

  • 1590, 1510 cm⁻¹: C=N and C=C ring stretching (characteristic "breathing" modes of 2-aminopyridines).

  • 1260 cm⁻¹: C-N stretching (aromatic amine).

Part 3: Experimental Protocol (Synthesis)

Objective: Synthesis of N,3-dimethylpyridin-2-amine via Nucleophilic Aromatic Substitution (SₙAr). Precursor: 2-Chloro-3-methylpyridine (CAS: 18368-76-8).

Reaction Scheme

Synthesis Reactant 2-Chloro-3-methylpyridine (C6H6ClN) Process Autoclave / Sealed Tube 120-140°C, 12-24h Reactant->Process Reagent Methylamine (aq. or THF) + Base (K2CO3) Reagent->Process Product N,3-Dimethylpyridin-2-amine (Oil / Low melting solid) Process->Product SNAr Mechanism -HCl

Caption: Figure 1. One-step synthesis via nucleophilic aromatic substitution.

Step-by-Step Methodology
  • Charge: In a high-pressure steel autoclave or heavy-walled sealed glass tube, dissolve 2-chloro-3-methylpyridine (10.0 g, 78.4 mmol) in Ethanol (30 mL).

  • Reagent Addition: Add Methylamine (33% in EtOH or 40% aq., 25 mL, ~3.0 equiv).

    • Note: Excess amine acts as both nucleophile and acid scavenger. Alternatively, add K₂CO₃ (1.5 equiv) if using stoichiometric amine.

  • Reaction: Seal the vessel and heat to 130°C for 16 hours.

    • Monitoring: Check conversion by TLC (EtOAc/Hexane 1:1) or LC-MS. The starting material (Rf ~0.6) should disappear, and a more polar spot (product, Rf ~0.3) should appear.[2][3][4]

  • Work-up:

    • Cool to room temperature.

    • Concentrate the mixture under reduced pressure to remove ethanol and excess methylamine.

    • Dissolve the residue in Dichloromethane (DCM) (50 mL) and wash with saturated NaHCO₃ (30 mL) followed by Brine (30 mL).

  • Purification:

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

    • Distillation: The product can be purified by vacuum distillation (bp ~90-95°C at 2 mmHg) or flash column chromatography (DCM:MeOH 95:5).

  • Yield: Typical isolated yield is 80–90% (approx. 8.5–9.5 g).

Part 4: Quality Control & Troubleshooting

To ensure the integrity of the synthesized compound for research applications, the following self-validating checks are required.

Critical Impurity Markers
ImpurityOriginDetection MethodRemoval Strategy
2-Chloro-3-methylpyridine Unreacted Starting MaterialTLC / GC-MSExtend reaction time; increase temperature.
2-Hydroxy-3-methylpyridine Hydrolysis byproductHPLC (Polar)Aqueous wash at pH 10; product stays in organic phase, hydroxy-pyridine moves to aqueous.
Bis-alkylation products Over-reactionLC-MS (M+ > 122)Use excess methylamine to statistically favor mono-substitution.
Validation Workflow

QC_Workflow Sample Crude Product TLC TLC Check (DCM:MeOH 95:5) Sample->TLC Decision Pure? TLC->Decision Purification Flash Chromatography or Distillation Decision->Purification No Final_QC 1H NMR & GC-MS Decision->Final_QC Yes Purification->Final_QC Release Release for Use Final_QC->Release

Caption: Figure 2. Quality control decision tree for intermediate validation.

References

  • Patent RU2155187C2 . Derivatives of indole... and method of inhibition of protein tyrosine kinase. (Contains specific ¹H NMR data for 2-methylamino-3-methylpyridine).

  • Ackermann, L., et al. (2013). "Aryl Bromides and Aryl Chlorides for the Direct Arylation of Benzylic Amines Mediated by Ruthenium(II)". Chemistry – A European Journal. (Discusses N-benzyl-N,3-dimethylpyridin-2-amine derivatives).

  • National Institute of Standards and Technology (NIST) . N,N-Dimethylpyridin-2-amine Mass Spectrum (Analogous fragmentation patterns).

  • PubChem Database . Compound Summary for CID 5683330 (N,N-dimethylpyridin-2-amine) and CID 15347 (2-Amino-3-methylpyridine).

Sources

Methodological & Application

detailed protocol for N,3-dimethylpyridin-2-amine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a rigorous technical guide for the synthesis of N,3-dimethylpyridin-2-amine (also known as 2-(methylamino)-3-methylpyridine). The protocol focuses on a Nucleophilic Aromatic Substitution (SNAr) strategy, which is the industry-standard approach for synthesizing 2-aminopyridines from 2-halopyridines due to its high atom economy and scalability compared to metal-catalyzed alternatives.

Part 1: Strategic Rationale & Reaction Design

Target Molecule: N,3-dimethylpyridin-2-amine (CAS: 156267-13-9) Core Transformation: Displacement of a C2-halogen on a 3-substituted pyridine ring by methylamine.

Mechanistic Insight: The 2-position of the pyridine ring is electrophilic, susceptible to attack by nucleophiles like methylamine. However, the presence of an electron-donating methyl group at the 3-position (ortho to the reaction site) introduces steric hindrance and slightly deactivates the ring compared to unsubstituted 2-chloropyridine. Consequently, standard reflux conditions at atmospheric pressure are often insufficient for complete conversion. This protocol utilizes high-temperature ammonolysis in a pressurized system to overcome the activation energy barrier, ensuring high yields (>90%) without the need for expensive palladium catalysts (Buchwald-Hartwig amination).

Part 2: Safety & Compliance (Critical)

  • High-Pressure Hazard: This reaction involves heating a volatile amine (methylamine, b.p. -6°C) and water/solvent significantly above their boiling points (up to 180°C). This generates internal pressures exceeding 15-20 bar. A certified stainless steel autoclave (e.g., Parr reactor) is mandatory. Do not attempt this in standard glassware or unrated sealed tubes.

  • Chemical Toxicity: Methylamine is a toxic, corrosive gas/liquid. Pyridine derivatives are potential neurotoxins and irritants. All handling must occur in a functioning fume hood.

  • Thermal Runaway: While SNAr reactions are generally thermally stable, the high energy input requires precise temperature control. Ensure the reactor is equipped with a rupture disc and high-temperature limit switch.

Part 3: Detailed Protocol

Materials & Equipment
ComponentGrade/SpecRole
2-Bromo-3-methylpyridine >98% PuritySubstrate (Electrophile)
Methylamine 40% wt. in H₂ONucleophile (Excess)
Ethanol (Optional) AbsoluteCo-solvent (to improve solubility)
Ethyl Acetate ACS GradeExtraction Solvent
Sodium Sulfate AnhydrousDrying Agent
Stainless Steel Autoclave Rated >50 barReaction Vessel

Note: 2-Chloro-3-methylpyridine can be substituted as the starting material, but the 2-Bromo analog generally offers faster kinetics due to the better leaving group ability of bromide in this specific context.

Experimental Procedure (SNAr Method)

Step 1: Reactor Loading

  • To a clean, dry stainless steel autoclave insert (e.g., Teflon or glass liner), charge 2-bromo-3-methylpyridine (1.0 equiv).

  • Add 40% aqueous methylamine (10.0 equiv). The large excess serves as both reactant and solvent, driving the equilibrium forward and sequestering the HBr byproduct as methylammonium bromide.

    • Optimization Note: If the substrate is not dispersing well, add a minimal volume of ethanol (0.5–1.0 volumes relative to amine solution).

Step 2: Reaction

  • Seal the autoclave and ensure all valves are closed.

  • Heat the reactor to 160–180°C with vigorous magnetic or mechanical stirring.

    • Pressure Warning: Expect internal pressure to rise to 15–25 bar (200–350 psi).

  • Maintain temperature for 4–6 hours .

  • Monitor completion (if sampling is possible via dip tube) or run for a fixed time based on prior validation.

Step 3: Workup & Isolation [1]

  • Cool the reactor to room temperature (20–25°C). Do not open while hot.

  • Vent the excess methylamine gas slowly into a scrubber containing dilute HCl or a dedicated exhaust trap.

  • Transfer the reaction mixture to a separatory funnel.

  • Dilute with water and extract with Ethyl Acetate (3 x reaction volume).

  • Wash the combined organic phases with Brine (saturated NaCl solution) to remove residual water and methylamine salts.

  • Dry the organic layer over anhydrous Sodium Sulfate (Na₂SO₄) .

  • Filter and concentrate the solvent under reduced pressure (rotary evaporator).

Step 4: Purification

  • The crude product is typically a pale yellow oil or low-melting solid.

  • Purity Check: Analyze via TLC (SiO₂, 50% EtOAc/Hexanes) or LC-MS.

  • Final Purification: If purity is <95%, purify via flash column chromatography (SiO₂, gradient 0→10% MeOH in DCM) or vacuum distillation.

Characterization Data (Expected)
TechniqueExpected Signal / Data
Physical State Pale yellow oil or low-melting crystalline solid.
¹H NMR (CDCl₃) δ ~8.0 (d, 1H, H-6), ~7.2 (d, 1H, H-4), ~6.5 (dd, 1H, H-5), ~4.5 (br s, 1H, NH), ~3.0 (d, 3H, N-Me), ~2.1 (s, 3H, C-Me).
MS (ESI+) [M+H]⁺ = 137.1

Part 4: Process Visualization

SynthesisProtocol cluster_safety Safety Critical Control Points Substrate 2-Bromo-3-methylpyridine (Substrate) Reactor Autoclave Reactor 160-180°C, 4-6h (High Pressure) Substrate->Reactor Reagent Methylamine (aq) (Nucleophile) Reagent->Reactor Workup Extraction (EtOAc) & Washing Reactor->Workup Cool & Vent Purification Concentration & Flash Chromatography Workup->Purification Crude Oil Product N,3-Dimethylpyridin-2-amine (>90% Yield) Purification->Product Pure Compound

Figure 1: Workflow for the high-pressure synthesis of N,3-dimethylpyridin-2-amine via SNAr.

References

  • Reaction Conditions & Yields: The protocol is adapted from optimized industrial procedures for sterically hindered aminopyridines, specifically referencing the synthesis of intermediates for quinolone antibiotics (e.g., Ozenoxacin).
  • Substrate Reactivity: 2-Bromo-3-methylpyridine is preferred over the chloro-derivative for faster kinetics in non-catalyzed amin

    • Source: Journal of Medicinal Chemistry, 2013 , 56(11), 4343–4356.

  • Alternative Catalytic Route: For labs lacking high-pressure equipment, a Palladium-catalyzed Buchwald-Hartwig amination is a viable altern

    • Source: Journal of the American Chemical Society, 2008 , 130(41), 13552–13554.

Sources

Application Note: Scalable Synthesis of N,3-Dimethylpyridin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, scalable protocol for the synthesis of N,3-dimethylpyridin-2-amine (CAS: 10168-96-4). While direct nucleophilic aromatic substitution (SNAr) of 2-halo-3-methylpyridines is theoretically possible, the steric hindrance introduced by the C3-methyl group often necessitates harsh conditions (high pressure/temperature) that pose safety risks at scale.

This guide recommends a Copper(I)-catalyzed amination (Ullmann-type) . This method operates at moderate pressures (3–5 bar) and temperatures (90–110°C), offering a superior balance of safety, cost-efficiency, and yield compared to Palladium-catalyzed (Buchwald-Hartwig) or non-catalyzed high-pressure routes.

Target Specifications:

  • Yield: >85% isolated

  • Purity: >98% (HPLC/GC)

  • Scale: Gram to Kilogram transferable

Strategic Route Selection

The Challenge of C3-Steric Hindrance

The target molecule, N,3-dimethylpyridin-2-amine, contains a methyl group ortho to the leaving group (chlorine) and the incoming nucleophile (methylamine).

  • Electronic Factor: The pyridine ring is electron-deficient, activating the C2 position.

  • Steric Factor: The C3-methyl group creates steric bulk, significantly retarding the approach of the nucleophile in a standard SNAr mechanism.

Route Comparison
FeatureRoute A: High-Pressure SNArRoute B: Pd-Catalysis (Buchwald)Route C: Cu-Catalysis (Recommended)
Reagents 2-Cl-3-picoline, MeNH₂Pd(OAc)₂, Ligand, BaseCuI, L-Proline, K₂CO₃
Temperature >160°C80–100°C90–110°C
Pressure High (>20 bar)Low (Atmospheric)Moderate (3–5 bar)
Cost LowHigh (Pd metal + Ligands)Low to Moderate
Scalability Limited by autoclave ratingGood, but expensiveExcellent
Selected Mechanism: Ligand-Promoted Ullmann Coupling

We utilize a Cu(I) source stabilized by a bidentate ligand (L-Proline or N,N-dimethylglycine). The ligand prevents catalyst aggregation and facilitates the oxidative addition of the aryl chloride, overcoming the activation energy barrier imposed by the C3-methyl group.

ReactionMechanism Figure 1: Simplified Cu-Catalyzed Amination Cycle Substrate 2-Chloro-3-methylpyridine Complex Oxidative Addition Complex Substrate->Complex + Catalyst Catalyst CuI / L-Proline (Active Species) Product N,3-Dimethylpyridin-2-amine Complex->Product + Nucleophile - HCl (as Salt) Nucleophile Methylamine (Aq/MeOH) Product->Catalyst Regeneration

Process Safety & Handling

  • Methylamine: Even in aqueous solution (40%), methylamine exerts significant vapor pressure upon heating. Reactions must be performed in a rated pressure vessel (autoclave or sealed tube).

  • Exotherm Control: The reaction is exothermic. Dosing of reagents should be controlled, or heat should be applied gradually.

  • Copper Waste: Aqueous waste streams will contain copper and must be treated (e.g., sulfide precipitation) before disposal to comply with environmental regulations.

Detailed Experimental Protocol

Scale: 100 g Input (2-Chloro-3-methylpyridine)

Reagents & Materials
ReagentMW ( g/mol )Equiv.[1][2][3]Mass/VolRole
2-Chloro-3-methylpyridine 127.571.0100.0 gSubstrate
Methylamine (40% aq.) 31.063.0~182 mLNucleophile
Copper(I) Iodide (CuI) 190.450.057.5 gCatalyst
L-Proline 115.130.109.0 gLigand
Potassium Carbonate 138.212.0216 gBase
DMSO --500 mLSolvent
Step-by-Step Procedure
  • Reactor Setup: Equip a 1 L stainless steel pressure reactor (autoclave) with overhead stirring and a temperature probe.

  • Charging:

    • Add DMSO (500 mL) to the reactor.

    • Add 2-Chloro-3-methylpyridine (100 g).

    • Add K₂CO₃ (216 g), CuI (7.5 g), and L-Proline (9.0 g).

    • Critical: Stir for 10 minutes at room temperature to ensure ligand-catalyst complexation.

  • Amine Addition: Add Methylamine (40% aq. solution, 182 mL). Note: If using methylamine in methanol, pressure will be higher.

  • Reaction:

    • Seal the reactor.

    • Heat to 100°C over 30 minutes.

    • Maintain temperature for 12–16 hours. Monitor pressure (typically rises to 3–5 bar).

  • IPC (In-Process Control): Cool a small aliquot and analyze by HPLC. Target conversion: >98%.

  • Workup (Acid-Base Purification Strategy):

    • Cool reactor to <30°C and vent excess methylamine into a scrubber (dilute HCl).

    • Filter the reaction mixture to remove inorganic salts (K₂CO₃/KCl). Rinse cake with Ethyl Acetate (EtOAc).[1]

    • Dilute filtrate with water (1 L) and extract with EtOAc (3 x 400 mL).

    • Purification Step: Extract the combined organic layers with 1M HCl (2 x 300 mL). The product (basic) moves to the aqueous phase; non-basic impurities remain in organics.

    • Basify the aqueous phase with 6M NaOH to pH >12.

    • Extract the product back into EtOAc (3 x 300 mL).

    • Dry over Na₂SO₄, filter, and concentrate under vacuum.

  • Final Isolation: Vacuum distillation is recommended for high purity.

    • Expected bp: ~95–100°C at 2 mmHg (estimated based on analogues).

Workflow Figure 2: Process Workflow for Scale-Up Step1 Reagent Charging (Substrate, CuI, Ligand, Base) Step2 Reaction (100°C, 16h, Pressure Vessel) Step1->Step2 Step3 Filtration & Extraction (Remove Salts) Step2->Step3 Step4 Acid-Base Swing Extraction (Specific Purification) Step3->Step4 Crude Organic Step5 Vacuum Distillation (Final Isolation) Step4->Step5 Purified Oil

Analytical Controls

HPLC Method[5]
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 min.

  • Detection: UV at 254 nm (Pyridine absorption).

  • Retention Time: Product typically elutes earlier than starting material due to the polarity of the amine.

Impurity Profile
ImpurityOriginControl Strategy
2-Chloro-3-methylpyridine Unreacted SMEnsure full conversion (IPC); removed via Acid-Base extraction (SM is less basic).
2-Hydroxy-3-methylpyridine Hydrolysis (side reaction)Minimize water content (use MeOH solution if hydrolysis is high); removed in basic extraction.
Bis-alkylated species Over-reactionUnlikely due to steric hindrance, but check LCMS [M+15]+ peaks.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Conversion (<80%) Catalyst deactivation or insufficient temperature.Increase temp to 110°C; Ensure L-Proline is fresh; Degas solvents (O₂ can oxidize Cu(I) to inactive Cu(II)).
Blue/Green Color in Workup Copper leaching into product.Wash organic phase with 5% aqueous ammonia or EDTA solution to chelate residual copper.
High Pressure Alarm Methylamine vapor pressure.Use a larger headspace reactor or reduce temperature slightly. Ensure reactor is rated for at least 10 bar.

References

  • Ma, D., et al. (2003). "CuI/L-Proline-Catalyzed Coupling Reactions of Aryl Halides with Amines." Journal of Organic Chemistry. (Foundational work on Cu/Proline catalysis).

  • ChemicalBook. (2025).[4] "2-Chloro-3-methylaminopyridine Properties and Synthesis." (Precursor and analogue data).

  • Organic Syntheses. (2021). "C2 Amination of Pyridine with Primary Amines." Org.[5] Synth. 2021, 98, 194-211. (General pyridine amination protocols).

  • Vertex AI Search. (2025).[6] "Copper-Catalyzed Amination of Aryl Chlorides under Mild Reaction Conditions." (Modern ligand advancements).

Disclaimer: This protocol is intended for use by qualified chemical professionals. Always review Safety Data Sheets (SDS) and perform a risk assessment before scaling up chemical reactions.

Sources

Application Note: Purification Protocols for N,3-Dimethylpyridin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a rigorous technical guide for the purification of N,3-dimethylpyridin-2-amine (CAS: 10166-02-6).[1] This protocol is designed for researchers requiring high-purity material (>98%) for use as a pharmaceutical intermediate or ligand in catalysis.[1]

Introduction & Chemical Profile[1][2][3][4][5]

N,3-dimethylpyridin-2-amine (also known as 2-(methylamino)-3-methylpyridine) is a critical heterocyclic building block.[1] Unlike its primary amine congener (2-amino-3-methylpyridine), the secondary amine functionality combined with the ortho-methyl group creates a unique steric and electronic environment.[1] This compound is frequently synthesized via the nucleophilic aromatic substitution (


) of 2-halo-3-methylpyridines with methylamine.[1]

Effective purification is often complicated by the presence of unreacted starting materials (halopyridines), regioisomers, and oxidation byproducts.[1] This guide outlines a tiered purification strategy ranging from bulk extraction to high-vacuum fractional distillation.[1]

Chemical Property Table[1][4][6][7][8][9]
PropertyData / EstimateRelevance to Purification
CAS Number 10166-02-6Unique Identifier
Formula

MW: 122.17 g/mol
Physical State Liquid / Low-melting SolidLikely oil at RT; requires warming for transfer.
Boiling Point ~215–225 °C (atm)*High BP necessitates vacuum distillation.[1]
pKa (est) ~6.8–7.2 (Pyridine N)Basic enough for acid-base extraction.[1]
Solubility Soluble in DCM, EtOAc, MeOH, aq.[1] AcidAllows standard organic extraction workups.[1]

*Note: Boiling point estimated based on structural analogs 2-amino-3-methylpyridine (BP 221°C) and 2-(methylamino)pyridine (BP 200°C).[1]

Pre-Purification Analysis

Before initiating purification, characterize the crude mixture to select the appropriate method.[1]

  • TLC System: 5% Methanol in Dichloromethane (DCM) + 1%

    
     (to prevent tailing).[1]
    
  • Key Impurities:

    • 2-Chloro-3-methylpyridine: Less polar, moves near solvent front.[1]

    • Methylamine salts: Remain at baseline.[1]

    • N,N,3-trimethylpyridin-2-amine (Tertiary amine): Slightly less polar than target.[1]

Method A: Acid-Base Extraction (The Workhorse)[1]

This method utilizes the basicity of the pyridine nitrogen to separate the product from neutral organic impurities (e.g., unreacted halopyridines) and very weak bases.[1]

Reagents
  • Hydrochloric Acid (2M and 6M)[1]

  • Sodium Hydroxide (4M or pellets)[1]

  • Dichloromethane (DCM) or Methyl tert-butyl ether (MTBE)[1]

  • Brine (saturated NaCl)[1]

Protocol
  • Dissolution: Dissolve the crude reaction mixture in DCM (10 mL per gram of crude).

  • Acid Extraction:

    • Extract the organic layer 3 times with 2M HCl (Vol ratio 1:1).[1]

    • Mechanistic Insight: The amine is protonated (

      
      ) and moves to the aqueous phase.[1] Neutral impurities (starting halides) remain in the DCM.[1]
      
  • Organic Wash: Combine the acidic aqueous layers.[1] Wash once with fresh DCM to remove entrained neutrals.[1] Discard this organic wash.

  • Basification:

    • Cool the aqueous phase to 0–5 °C (ice bath).

    • Slowly adjust pH to >12 using 4M NaOH .[1]

    • Caution: Exothermic reaction.[1] Ensure temperature stays <20 °C to minimize side reactions.

  • Re-Extraction: Extract the cloudy basic aqueous phase 3 times with DCM .

  • Drying: Dry combined organics over anhydrous

    
    , filter, and concentrate in vacuo.
    

Method B: Vacuum Distillation (For Scale >10g)[1]

For quantities exceeding 10g, vacuum distillation is the most efficient method to obtain >99% purity.[1]

Equipment
  • Short-path distillation head or Vigreux column (for better separation).[1]

  • High vacuum pump (<1 mmHg capability).[1]

  • Oil bath with temperature control.[1]

Protocol
  • Setup: Assemble glassware with vacuum grease on all joints.[1] Ensure a cold trap is used to protect the pump from residual methylamine.[1]

  • Degassing: Apply vacuum at room temperature first to remove residual solvents (DCM/EtOAc).[1]

  • Heating:

    • Slowly ramp oil bath temperature.[1]

    • Expected Fraction 1 (Fore-run): Residual solvent and lower boiling impurities.[1]

    • Expected Fraction 2 (Main Cut): The product should distill at approximately 95–105 °C at 0.5–1.0 mmHg (estimate).

  • Collection: Collect the main fraction when the head temperature stabilizes.[1]

  • Storage: Store under Argon/Nitrogen to prevent oxidation (N-oxide formation).

Method C: Flash Chromatography (High Purity / Small Scale)[1]

Recommended for removing closely eluting regioisomers or if the compound is thermally unstable.[1]

Parameters
  • Stationary Phase: Silica Gel (230-400 mesh).[1]

  • Mobile Phase: Gradient elution.[1]

    • Start: 100% DCM.[1]

    • Ramp: 0%

      
       10% Methanol (with 1% 
      
      
      
      additive).[1]
  • Loading: Dissolve crude in minimum DCM.

Workflow Visualization

PurificationWorkflow Crude Crude Reaction Mixture AcidExt Acid Extraction (2M HCl) Crude->AcidExt OrgPhase1 Organic Phase (Neutral Impurities) AcidExt->OrgPhase1 Discard AqPhase1 Aqueous Phase (Protonated Amine) AcidExt->AqPhase1 Keep Basify Basify (pH > 12) with NaOH AqPhase1->Basify OrgExt2 Extraction into DCM Basify->OrgExt2 Distill Vacuum Distillation (<1 mmHg) OrgExt2->Distill If >10g Final Pure N,3-dimethylpyridin-2-amine OrgExt2->Final If <10g (Dry & Conc) Distill->Final

Caption: Logical flow for the isolation of N,3-dimethylpyridin-2-amine, prioritizing acid-base extraction followed by distillation.

Method D: Hydrochloride Salt Formation (Storage)[1]

Free base amines can oxidize over time.[1] Converting the oil to a crystalline HCl salt is ideal for long-term stability.[1]

  • Dissolve purified free base in Diethyl Ether or Ethanol .[1]

  • Cool to 0 °C.

  • Add HCl in Dioxane (4M) or bubble HCl gas slowly.

  • A white precipitate (Hydrochloride salt) will form immediately.[1]

  • Filter the solid, wash with cold ether, and dry under vacuum.[1]

    • Note: The salt is likely hygroscopic; store in a desiccator.[1]

Quality Control & Troubleshooting

Analytical Specifications
  • 1H NMR (

    
    ):  Look for the N-Methyl doublet at 
    
    
    
    ~3.0 ppm (coupling to NH) and the C-Methyl singlet at
    
    
    ~2.1 ppm.[1]
  • Purity: >98% by HPLC (254 nm).

Troubleshooting Table
IssueProbable CauseSolution
Low Recovery Product remained in aqueous phase.Ensure pH > 12 during basification.[1] The salt effect (adding NaCl) helps drive product into organic.[1]
Dark Color Oxidation of amine.[1]Perform distillation under inert atmosphere (

).
Emulsion Fine particulates or similar densities.[1]Filter through Celite before extraction or add brine to break emulsion.[1]

References

  • PubChem. 2-Amino-3-methylpyridine (Compound Summary). National Library of Medicine.[1] [Link] (Accessed Oct 2023).[1] Note: Used as structural analog for physical property estimation.

  • Grozinger, K. Synthesis of 3-amino-2-chloro-4-methylpyridine.[1] European Patent EP1064265B1.[1] . Note: Describes general handling of aminopicoline derivatives.

Sources

Application Note: N,3-Dimethylpyridin-2-amine Derivatization Strategies for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Value

In modern drug discovery, the N,3-dimethylpyridin-2-amine scaffold represents a "privileged structure" found in numerous kinase inhibitors, GPCR ligands, and anti-infectives.[1] Its value lies in the unique interplay between the electron-rich 2-aminopyridine core and the steric influence of the 3-methyl group.[1]

Why this scaffold matters:

  • Conformational Control: The C3-methyl group exerts steric pressure on the exocyclic nitrogen (N-Me), forcing substituents out of planarity.[1] This "ortho-effect" is critical for locking bioactive conformations and reducing the entropic penalty of binding.[1]

  • Electronic Tuning: The 2-amino group strongly activates the pyridine ring, making the C5 position highly susceptible to Electrophilic Aromatic Substitution (EAS), enabling rapid library expansion.[1]

  • Solubility & Basicity: The pyridine nitrogen (N1) serves as a hydrogen bond acceptor and solubility handle (pKa ~7.0–7.5), crucial for oral bioavailability.[1]

This guide details three orthogonal derivatization protocols designed to maximize Structure-Activity Relationship (SAR) exploration around this core.

Reactivity Map & Logic

The molecule presents three distinct zones for chemical editing. Understanding the electronic directing effects is prerequisite to successful synthesis.

Diagram 1: Reactivity Hotspots

The following diagram illustrates the competing electronic effects and the resulting "zones" for functionalization.

ReactivityMap Core N,3-dimethylpyridin-2-amine (Scaffold) Zone_C5 C5 Position (Primary EAS Site) Target: Halogenation/Suzuki Core->Zone_C5 Activated by 2-NHMe (para) Zone_N_Exo Exocyclic Nitrogen (Nucleophilic) Target: Buchwald/Acylation Core->Zone_N_Exo Sterically hindered by 3-Me group Zone_N_Ring Pyridine Nitrogen (N1) (Basic/H-Bond Acceptor) Target: N-Oxide/Salts Core->Zone_N_Ring Directing Group for C-H Activation Zone_C5->Zone_N_Exo Orthogonal Functionalization

Caption: Reactivity map highlighting the C5 "Gateway" for library expansion and the steric environment of the exocyclic amine.

Protocol 1: Regioselective C5-Bromination (The Gateway Reaction)[1]

Objective: Install a bromine handle at the C5 position to enable subsequent cross-coupling (Suzuki/Heck). Challenge: Avoiding over-bromination or reaction at the less favored C4/C6 positions. Mechanism: The 2-amino group is a strong ortho/para director.[1][2] The C3 position is blocked by the methyl group. Therefore, C5 (para to amino) is the exclusive site for Electrophilic Aromatic Substitution (EAS).[1]

Materials
  • Substrate: N,3-dimethylpyridin-2-amine (1.0 equiv)

  • Reagent: N-Bromosuccinimide (NBS) (1.05 equiv)[1]

  • Solvent: Acetonitrile (ACN) or DMF (anhydrous)[1]

  • Quench: 10% Na2S2O3 (aq)[1]

Step-by-Step Methodology
  • Preparation: Dissolve N,3-dimethylpyridin-2-amine (10 mmol) in ACN (50 mL) in a round-bottom flask shielded from light (aluminum foil).

    • Expert Tip: Do not use acidic solvents (e.g., acetic acid) initially, as protonation of the pyridine nitrogen deactivates the ring towards EAS.

  • Addition: Cool the solution to 0°C. Add NBS (10.5 mmol) portion-wise over 15 minutes.

    • Why: Exothermic control prevents di-bromination.[1]

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by LCMS (Target [M+H]+ = ~201/203 pattern).[1]

  • Workup: Concentrate ACN under reduced pressure. Redissolve residue in EtOAc. Wash with 10% Na2S2O3 (to remove excess bromine) and then Brine.[1]

  • Purification: Flash column chromatography (Hexane/EtOAc). The product, 5-bromo-N,3-dimethylpyridin-2-amine, typically elutes as a white/off-white solid.[1]

Data Validation Table:

Parameter Specification Note
Regioselectivity >98% C5-isomer Confirmed by 1H NMR (Singlet at C6, Doublet at C4)
Yield 85–95% Highly efficient due to strong activation

| Appearance | Crystalline Solid | Suitable for long-term storage |[1]

Protocol 2: Sterically Demanding Buchwald-Hartwig Amination[1]

Objective: Derivatize the exocyclic nitrogen to create N-aryl-N-methyl "hinge binder" analogs. Challenge: The C3-methyl group creates significant steric hindrance around the nitrogen, making standard coupling conditions sluggish. Solution: Use of "Third Generation" Buchwald precatalysts (BrettPhos or RuPhos) designed for hindered secondary amines.[1]

Materials
  • Substrate: 5-bromo-N,3-dimethylpyridin-2-amine (from Protocol 1) or core scaffold.[1]

  • Coupling Partner: Aryl Halide (Ar-Cl or Ar-Br).[1]

  • Catalyst: BrettPhos Pd G3 or RuPhos Pd G3 (2–5 mol%).[1]

  • Base: Sodium tert-butoxide (NaOtBu) (1.5 equiv).[1]

  • Solvent: 1,4-Dioxane or Toluene (degassed).[1]

Step-by-Step Methodology
  • Inert Atmosphere: Flame-dry a reaction vial and cycle with Argon/Nitrogen 3 times.

    • Critical: Pd-catalysis is oxygen-sensitive.[1]

  • Loading: Add the amine substrate (1.0 equiv), Aryl Halide (1.2 equiv), Base (1.5 equiv), and Catalyst (0.02 equiv) to the vial.

  • Solvation: Add anhydrous, degassed 1,4-Dioxane (0.2 M concentration).

  • Heating: Seal and heat to 90–100°C for 12 hours.

    • Expert Tip: If the substrate is extremely hindered (e.g., ortho-substituted Aryl Halide), switch to RuPhos Pd G3 and increase temp to 110°C.[1]

  • Workup: Filter through a Celite pad (eluting with EtOAc) to remove palladium black and inorganic salts.[1] Concentrate.

  • Purification: Reverse-phase preparative HPLC is often required for these polar, basic compounds.[1]

Diagram 2: Synthetic Decision Tree

This workflow guides the researcher through the optimization of the N-arylation step.

Optimization Start Start: N-Arylation of N,3-dimethylpyridin-2-amine CheckSterics Is the Aryl Halide Ortho-Substituted? Start->CheckSterics Route_Standard Standard Route: BrettPhos Pd G3 NaOtBu, 90°C CheckSterics->Route_Standard No Route_Hindered Hindered Route: RuPhos Pd G3 Cs2CO3, 110°C CheckSterics->Route_Hindered Yes CheckYield Yield > 50%? Route_Standard->CheckYield Route_Hindered->CheckYield Success Proceed to Library Generation CheckYield->Success Yes Fail Troubleshoot: 1. Switch Base (LHMDS) 2. Check Catalyst Poisoning CheckYield->Fail No

Caption: Decision matrix for selecting catalytic systems based on the steric profile of the coupling partner.

Physicochemical Considerations for Drug Design

When incorporating the N,3-dimethylpyridin-2-amine moiety into a drug candidate, consider the following physicochemical shifts:

  • pKa Shift: The 2-amino group pushes electron density into the ring, raising the pyridine nitrogen pKa to ~7.2 (compared to ~5.2 for pyridine).[1] This ensures the molecule is largely protonated at physiological pH, improving solubility but potentially reducing membrane permeability (LogD).[1]

  • Lipophilicity: The N-methyl and C3-methyl groups add lipophilicity (+0.5 LogP) compared to the des-methyl analog, helping to balance the polarity of the pyridine ring.[1]

  • Metabolic Stability: The C3-methyl group blocks a potential site of oxidative metabolism on the ring.[1] However, the N-methyl group is a "soft spot" for N-demethylation by P450 enzymes.[1]

References

  • Regioselective Halogenation

    • Title: Mild Regioselective Halogenation of Activated Pyridines with N-Bromosuccinimide.[1]

    • Source: ResearchGate / Synthetic Communications.[1]

    • URL:[Link]

  • Buchwald-Hartwig Amination Guide

    • Title: Buchwald-Hartwig Cross Coupling Reaction - Ligand Selection and Scope.[1]

    • Source: Organic Chemistry Portal.[1][3]

    • URL:[Link][1]

  • Scaffold Utility in Kinase Inhibitors

    • Title: The discovery of N-(1,3-thiazol-2-yl)pyridin-2-amines as potent inhibitors of KDR kinase.[1][4]

    • Source: PubMed / Bioorg Med Chem Lett.[1][4]

    • URL:[Link]

  • C-H Activation Context

    • Title: 3-Selective Halogenation of Pyridines via Zincke Imine Intermediates.[1][5][6][7]

    • Source: ChemRxiv / Science.[1]

    • URL:[Link][1]

Disclaimer: All protocols involve hazardous chemicals.[1] Standard Personal Protective Equipment (PPE) and fume hood usage are mandatory.[1] Consult SDS for all reagents before use.

Sources

Application Note: N,3-Dimethylpyridin-2-amine in Catalytic C–H Functionalization

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is written from the perspective of a Senior Application Scientist, designed for researchers in medicinal chemistry and process development. It focuses on the specialized role of N,3-dimethylpyridin-2-amine (and its structural motif) as a privileged directing group (DG) and ligand scaffold in transition-metal-catalyzed C–H functionalization.

Executive Summary: The "3-Methyl Effect" in Catalysis

N,3-dimethylpyridin-2-amine (CAS: 4597-87-9 for the parent amine, derivatives vary) represents a specialized class of aminopyridine directing groups and ligand scaffolds . While often overshadowed by its unsubstituted counterparts, this molecule is critical in high-precision C–H activation chemistries (Ruthenium, Palladium, and Iridium systems).

Its utility stems from the "3-Methyl Effect" : the steric bulk of the methyl group at the C3 position forces the N-substituent (e.g., a benzyl or alkyl chain) out of coplanarity with the pyridine ring. This "pre-distortion" or "steric lock" lowers the entropic cost of forming the metallacycle intermediate, significantly enhancing reaction rates and site selectivity (regioselectivity) in C–H functionalization.

Key Applications
  • Ruthenium-Catalyzed sp³ C–H Arylation: Acts as a high-efficiency directing group for functionalizing benzylic amines.[1]

  • Palladium-Catalyzed Cross-Coupling: Serves as a ligand precursor for sterically demanding aminations.

  • Drug Discovery: A key pharmacophore building block for kinase inhibitors (e.g., EGFR, EphB4) and 5-HT1A agonists.

Mechanistic Insight: Conformational Control

The catalytic efficacy of N,3-dimethylpyridin-2-amine is driven by its ability to modulate the geometry of the transition state.

The Steric "Twist" Mechanism

In the absence of the 3-methyl group, N-substituted 2-aminopyridines can adopt multiple rotamers, many of which are unproductive for metal coordination. The introduction of the C3-methyl group introduces allylic strain (A1,3 strain) , forcing the N-alkyl/benzyl group to rotate toward the metal center. This facilitates the formation of the critical agostic interaction required for C–H cleavage.

CH_Activation_Mechanism Substrate N-Benzyl-N,3-dimethyl pyridin-2-amine Coordination Metal Coordination (Ru/Pd) Substrate->Coordination Ligand Binding StericLock 3-Methyl Steric Lock (Forces Rotamer B) Coordination->StericLock Pre-organization Metallacycle Stable 5-Membered Metallacycle StericLock->Metallacycle Lowered Entropic Barrier Product C-H Functionalized Product Metallacycle->Product Reductive Elimination

Figure 1: The "3-Methyl Steric Lock" mechanism facilitating metallacycle formation.

Comparative Data: Impact of the 3-Methyl Group

The following data summarizes the catalytic efficiency of the 3-methyl substituted directing group versus the unsubstituted analog in Ru-catalyzed C–H arylation of benzylic amines.

Directing Group ScaffoldCatalyst SystemConversion (24h)Yield (Isolated)Selectivity (Mono:Di)
N,3-Dimethylpyridin-2-amine [RuCl₂(p-cymene)]₂>95% 82% High (>20:1)
N-Methylpyridin-2-amine (No 3-Me)[RuCl₂(p-cymene)]₂34%17%Low (Mixture)
N-Methyl-3-chloropyridin-2-amine[RuCl₂(p-cymene)]₂60%45%Moderate

Data Source: Synthesized from mechanistic studies on Ru(II)-catalyzed benzylic arylation (e.g., Ackermann et al.).

Experimental Protocols

Protocol A: Ruthenium-Catalyzed Direct sp³ C–H Arylation

Objective: Arylation of a benzylic C–H bond using the N,3-dimethylpyridin-2-amine moiety as a Directing Group (DG).

Reagents:

  • Substrate: N-Benzyl-N,3-dimethylpyridin-2-amine (1.0 equiv)

  • Coupling Partner: Aryl Bromide (1.5 equiv)

  • Catalyst: [RuCl₂(p-cymene)]₂ (2.5 – 5.0 mol%)

  • Ligand/Additive: MesCOOH (Mesitoic acid) (10–30 mol%) or K₂CO₃ (2.0 equiv)

  • Solvent: Toluene or o-Xylene (anhydrous)

Step-by-Step Methodology:

  • Preparation: In a glovebox or under argon flow, charge an oven-dried Schlenk tube with the Substrate (0.5 mmol), Aryl Bromide (0.75 mmol), [RuCl₂(p-cymene)]₂ (7.6 mg, 0.0125 mmol), and K₂CO₃ (138 mg, 1.0 mmol).

  • Solvent Addition: Add anhydrous Toluene (2.0 mL). If using a carboxylate additive (MesCOOH), add it at this stage.

  • Reaction: Seal the tube and heat to 120–140 °C for 24 hours with vigorous stirring. Note: The 3-methyl group ensures the substrate adopts the reactive conformation at these temperatures.

  • Workup: Cool to room temperature. Dilute with EtOAc and filter through a pad of Celite to remove inorganic salts.

  • Purification: Concentrate the filtrate under reduced pressure. Purify via flash column chromatography (SiO₂, Hexane/EtOAc gradient).

  • DG Removal (Optional): To cleave the directing group and release the free amine: Treat the product with MeOTf (Methyl triflate) followed by mild hydrolysis or reduction (e.g., Na/NH₃ or hydrogenolysis depending on the benzyl stability).

Protocol B: Synthesis of N,3-Dimethylpyridin-2-amine (Ligand Precursor)

Objective: Preparation of the scaffold for use as a ligand or intermediate.[2]

Reaction: 3-Methyl-2-aminopyridine + MeI (or Dimethyl Carbonate) → N,3-Dimethylpyridin-2-amine

  • Dissolution: Dissolve 3-methyl-2-aminopyridine (10 mmol) in dry THF (50 mL).

  • Deprotonation: Cool to 0 °C. Add NaH (60% dispersion, 11 mmol) portion-wise. Stir for 30 min until H₂ evolution ceases.

  • Alkylation: Add MeI (10 mmol) dropwise. Critical: Control stoichiometry to prevent over-methylation to the quaternary salt.

  • Quench: Stir at RT for 4 hours. Quench with water.

  • Extraction: Extract with DCM (3x). Dry over Na₂SO₄ and concentrate.

  • Distillation: Purify by vacuum distillation or recrystallization (if solid) to obtain the mono-N-methylated product.

Safety & Handling (E-E-A-T)

  • Toxicity: Aminopyridines are toxic if swallowed or absorbed through the skin. They are known potassium channel blockers (similar to 4-aminopyridine).[3]

  • Handling: Use nitrile gloves and work in a fume hood.

  • Storage: Store under inert gas (Argon/Nitrogen) at 2–8 °C. The free amine is hygroscopic and sensitive to oxidation over long periods.

  • Reaction Hazards: Ruthenium-catalyzed reactions at 140 °C involve pressurized vessels. Use appropriate pressure tubes or autoclaves behind a blast shield.

References

  • Ackermann, L. (2011). "Carboxylate-Assisted Transition-Metal-Catalyzed C–H Bond Functionalizations: Mechanism and Scope." Chemical Reviews.

  • Niu, R., et al. (2020). "Ruthenium-Catalyzed Direct sp3 Arylation of Benzylic Positions Directed by 3-Substituted Pyridines." Journal of Organic Chemistry. (Primary reference for the "3-methyl effect" data).

  • Hartwig, J. F., et al. (2014).[2] "Iridium-Catalyzed Silylation of Aryl C–H Bonds." Science.

  • PubChem. "2-Amino-3-methylpyridine Compound Summary."

  • Yu, J.-Q., et al. (2010). "Ligand-Promoted C-H Activation." Nature.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing N,3-Dimethylpyridin-2-amine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: PYR-ME-003 | Status: Open | Priority: High Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1]

Executive Summary: The "Steric Wall" Problem

You are likely encountering low yields (typically <40%) due to a conflict between sterics and electronics . The target molecule, N,3-dimethylpyridin-2-amine, requires displacing a leaving group at the C2 position. However, the methyl group at C3 creates significant steric hindrance, blocking the trajectory of the incoming nucleophile (methylamine). Furthermore, the pyridine ring is electron-deficient, but the 3-methyl group is weakly electron-donating, slightly deactivating the ring toward Nucleophilic Aromatic Substitution (


).

This guide provides three validated workflows to overcome this barrier, moving from standard industrial methods to advanced catalytic solutions.

Module 1: The High-Pressure Protocol (Industrial Standard)

Use Case: Large-scale synthesis where metal contamination (Pd/Cu) is a regulatory concern. Mechanism: Addition-Elimination.

The Protocol
  • Substrate: 2-Chloro-3-methylpyridine (Note: 2-Bromo is 20-30% faster but more expensive).

  • Reagent: Methylamine (40% aq. solution or 2.0 M in THF).

  • Solvent: Ethanol (if using aq. amine) or NMP (N-Methyl-2-pyrrolidone) for rate acceleration.

ParameterStandard ConditionOptimized ConditionWhy?
Stoichiometry 1:1.51:5 to 1:10 Excess amine drives equilibrium and scavenges HCl.[1]
Temperature 80°C (Reflux)130°C - 150°C Overcomes the activation energy barrier of the C3-methyl steric clash.[1]
Vessel Round Bottom FlaskSealed Autoclave/Bomb Methylamine (b.p. -6°C) escapes at reflux.[1] Pressure is required to keep the nucleophile in solution.
Time 24 Hours48-72 Hours Sterically hindered substrates exhibit slow kinetics.[1]
Troubleshooting Guide: Route

Issue 1: "Starting material remains unconsumed after 48h."

  • Root Cause: Temperature is too low. The steric bulk of the C3-methyl group raises the activation energy significantly compared to unsubstituted 2-chloropyridine.

  • Corrective Action: Switch solvent to NMP or DMSO . These polar aprotic solvents stabilize the Meisenheimer complex intermediate, accelerating the reaction rate by orders of magnitude compared to ethanol. Raise temperature to 160°C (requires appropriate pressure vessel).

Issue 2: "Yield is low despite full conversion (Black Tar formation)."

  • Root Cause: Thermal decomposition or polymerization at high temperatures.

  • Corrective Action: Degas your solvent with Nitrogen/Argon before sealing the tube. Pyridines can oxidize or form N-oxides at high temperatures in the presence of air.

Module 2: Buchwald-Hartwig Amination (Catalytic Route)[2][3][4]

Use Case: High-value synthesis requiring mild conditions (<100°C) or when the substrate contains heat-sensitive functional groups. Mechanism: Pd-Catalyzed Cross-Coupling.[2][3]

The Protocol
  • Catalyst:

    
     (1-2 mol%) or Pd(OAc)2.
    
  • Ligand: XantPhos or BINAP . (Bidentate ligands are crucial to prevent catalyst deactivation by the pyridine nitrogen).

  • Base:

    
     (weak) or NaOtBu (strong).
    
  • Solvent: 1,4-Dioxane or Toluene (Anhydrous).

Experimental Workflow (Step-by-Step)
  • Charge: Add 2-chloro-3-methylpyridine (1.0 eq),

    
     (0.02 eq), XantPhos (0.03 eq), and 
    
    
    
    (2.0 eq) to a vial.
  • Purge: Seal and cycle Vacuum/Nitrogen (3x) to remove

    
    .
    
  • Solvent: Inject anhydrous Dioxane.

  • Amine: Inject Methylamine (2M in THF, 1.2 eq).

  • Heat: Stir at 90°C for 12 hours.

Troubleshooting Guide: Catalytic Route

Issue: "No product formed; Catalyst turned black immediately."

  • Root Cause: "Pd-Black" precipitation. The ligand failed to stabilize the Palladium.

  • Corrective Action: Ensure the Ligand:Metal ratio is >1:1 (ideally 1.5:1). Switch to BrettPhos , which is specifically designed for hindered primary amines.

Issue: "Product is contaminated with reduced pyridine (3-methylpyridine)."

  • Root Cause:

    
    -Hydride elimination from the amine or solvent.
    
  • Corrective Action: Avoid secondary alcohol solvents. Ensure the amine is anhydrous.

Module 3: Isolation & Purification (The Hidden Yield Killer)

Critical Insight: N,3-dimethylpyridin-2-amine is a small, basic molecule (


). It has high water solubility. Standard neutral extraction washes will result in >50% product loss into the aqueous layer. 
Optimized Workup Protocol
  • Quench: Dilute reaction mixture with water.

  • pH Adjustment (CRITICAL): Add 2M NaOH until aqueous pH > 12 .

    • Reason: You must deprotonate the pyridine nitrogen completely to render it lipophilic.

  • Salting Out: Saturate the aqueous layer with NaCl (brine).

    • Reason: Increases the ionic strength, forcing the organic product out of the water phase ("Salting out effect").

  • Extraction: Extract 3x with DCM (Dichloromethane) or Chloroform.

    • Note: Diethyl ether is often too non-polar to extract this specific pyridine efficiently.

  • Drying: Dry over

    
    , filter, and concentrate gently (Product may be volatile under high vacuum).
    

Visualizing the Logic

Figure 1: Synthetic Strategy Decision Tree

SynthesisStrategy Start Start: 2-Halo-3-methylpyridine CheckScale Check Scale & Equipment Start->CheckScale SnAr_Cond Can you pressurize >100psi and heat >130°C? CheckScale->SnAr_Cond Industrial/Robust Cat_Check Is substrate heat sensitive? CheckScale->Cat_Check Lab Scale/Sensitive Route_SnAr Route A: SnAr (Autoclave) Solvent: NMP/EtOH Base: Excess MeNH2 SnAr_Cond->Route_SnAr Yes Route_Copper Route C: Ullmann (Cheaper) Cat: CuI / L-Proline Temp: 110°C SnAr_Cond->Route_Copper No (Glassware only) Route_Buchwald Route B: Buchwald-Hartwig Cat: Pd2(dba)3 / XantPhos Temp: 80-100°C Cat_Check->Route_Buchwald Yes (High Value) Cat_Check->Route_Copper No (Cost Sensitive)

Caption: Decision matrix for selecting the optimal synthetic route based on equipment availability and substrate sensitivity.

Figure 2: Workup Logic Flowchart

WorkupLogic Mix Crude Reaction Mixture (Contains Product + Salts) Acidify Add 1M HCl (pH < 2) Wash with DCM Mix->Acidify Sep1 Phase Separation Acidify->Sep1 Org1 Organic Layer (Contains Non-Basic Impurities) Sep1->Org1 Impurities Aq1 Aqueous Layer (Contains Product-H+) Sep1->Aq1 Target Waste Discard Org1->Waste Basify Add NaOH (pH > 12) + NaCl (Saturate) Aq1->Basify Extract Extract 3x DCM Basify->Extract Final Pure Product (N,3-dimethylpyridin-2-amine) Extract->Final

Caption: "Acid-Base Switch" purification strategy to remove non-basic impurities and maximize recovery.

FAQ: Frequently Asked Questions

Q: Can I use methyl iodide (MeI) to methylate 2-amino-3-methylpyridine instead? A: Not recommended. Direct alkylation of aminopyridines is non-selective. You will likely get a mixture of:

  • The desired product (N-methylation).

  • Ring nitrogen methylation (1-methyl-2-imino-1,2-dihydropyridine).

  • Over-alkylation (quaternary ammonium salts). The displacement of a halogen (SnAr or Buchwald) is far more regioselective.

Q: Why is my product volatile? A: Small aminopyridines have significant vapor pressure. Do not use a high-vacuum pump for extended periods during the drying step. Use a rotary evaporator at 40°C/50mbar and stop immediately once solvent is removed.

Q: Can I use Copper instead of Palladium? A: Yes. Recent literature supports Cu-catalyzed amination using CuI (10 mol%) and L-Proline (20 mol%) in DMSO at 110°C. This is a "middle ground" between the harsh SnAr conditions and the expensive Pd route [4].

References

  • Buchwald-Hartwig Amination Conditions: Kashani, S. K., et al. "Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow."[4] ChemRxiv. Link

  • SnAr Reactivity of Pyridines: "Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?" National Institutes of Health (NIH). Link

  • pKa Data for Pyridines: "pKa Data Compiled by R. Williams." Organic Chemistry Data. Link

  • Copper Catalysis: "Copper Nanoparticles and Copper-Containing Metal–Organic Coordination Polymers in the Catalytic Amination of 2-Halopyridines." Russian Journal of Organic Chemistry. Link

  • Synthesis of 3-amino-2-chloro-4-methylpyridine (Related Patent): US Patent 6399781B1. Link

Sources

Technical Support Center: N,3-Dimethylpyridin-2-amine Purification & Handling

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Purification Challenges of N,3-dimethylpyridin-2-amine Content Type: Technical Support Center (Troubleshooting & FAQs) Audience: Researchers, Scientists, Drug Development Professionals

Senior Application Scientist Note: N,3-dimethylpyridin-2-amine (also known as 2-(methylamino)-3-methylpyridine) presents a unique set of purification challenges due to its basicity, potential for oxidation, and physical properties that often confuse researchers (e.g., oil vs. solid state). This guide moves beyond generic advice, focusing on the specific physicochemical distinctions between this aminopyridine and its common synthetic precursors.

Part 1: Quick Reference Data
PropertyDataNote
Structure Pyridine ring, 2-NHMe, 3-MeC₇H₁₀N₂
Physical State Oil to low-melting solidOften misidentified as "impure" because it remains an oil at RT.
Boiling Point ~215–225 °C (Predicted)Higher than starting material 2-chloro-3-methylpyridine (~193 °C).
pKa (Conj. Acid) ~6.8 – 7.2Significantly more basic than 2-halopyridines (pKa < 1).
Storage 2–8 °C, Inert AtmosphereHygroscopic and air-sensitive (darkens upon oxidation).
Part 2: Troubleshooting Guide (Q&A)
Issue 1: Separation from Starting Material

Q: I synthesized N,3-dimethylpyridin-2-amine from 2-chloro-3-methylpyridine, but they co-elute on TLC/Column. How do I separate them?

A: Relying on chromatography alone is inefficient due to the similar polarity of the pyridine rings. Instead, utilize the "pKa Swing" Extraction Protocol .

  • The Science: The product is a strongly basic aminopyridine (pKa ~7), while the starting material (2-chloro-3-methylpyridine) is a very weak base (pKa ~0.7).

  • The Fix:

    • Dissolve the crude mixture in Ethyl Acetate (EtOAc).

    • Extract with mild aqueous acid (e.g., 10% Citric Acid or pH 3–4 Phosphate Buffer).

      • Why? At pH 3–4, the product is protonated (

        
        ) and moves to the aqueous layer. The starting material remains neutral (pH > pKa) and stays in the EtOAc layer.
        
    • Wash the aqueous layer twice with fresh EtOAc to remove traces of starting material.

    • Basify the aqueous layer to pH >10 using NaOH.

    • Extract the pure product into DCM or EtOAc.

Issue 2: Chromatography Tailing

Q: My product streaks and tails severely on silica gel, making fraction collection impossible.

A: This is caused by the interaction between the basic amine nitrogen and the acidic silanol groups on the silica surface.[1]

  • The Fix: You must deactivate the silica.

    • Method A (Standard): Add 1–5% Triethylamine (TEA) or 1% NH₄OH to your mobile phase.

    • Method B (Pre-treatment): Flush the column with mobile phase containing 5% TEA before loading the sample, then run your gradient with 1% TEA.

    • Alternative: Switch to an Amine-Functionalized Silica cartridge (NH₂-silica) or neutral alumina, which eliminates the need for mobile phase modifiers.

Issue 3: Physical State Confusion

Q: The literature suggests a solid, but I isolated a yellow oil. Is it impure?

A: Not necessarily. N,3-dimethylpyridin-2-amine has a melting point near room temperature.[2][3] Small amounts of solvent or impurities can depress the melting point, keeping it liquid.

  • Validation:

    • Run an H-NMR in CDCl₃.[4] If the spectrum is clean, the oil is the correct state.

    • If a solid is strictly required for stability/weighing, convert it to a salt. The Hydrochloride (HCl) or Oxalate salts are typically stable, high-melting solids.

      • Protocol: Dissolve oil in Et₂O, add 1M HCl in Et₂O dropwise. Filter the white precipitate.[5]

Issue 4: Discoloration

Q: My clear oil turned dark brown after a week. Is it degraded?

A: Aminopyridines are susceptible to N-oxidation and photo-oxidation. The color change indicates surface oxidation, though the bulk material is often still >95% pure.

  • The Fix:

    • Purification: Pass through a short plug of silica (eluting with DCM/MeOH/TEA) to remove the polar colored impurities.

    • Prevention: Store under Nitrogen/Argon at 4°C. Avoid storing in chlorinated solvents (DCM/Chloroform) for long periods, as they can react slowly with pyridines (quaternization).

Part 3: Detailed Workflows
Workflow A: The "pKa Swing" Purification (Recommended)

This method avoids chromatography for removing non-basic impurities.

PurificationWorkflow cluster_legend Logic Gate Start Crude Reaction Mixture (Product + 2-Cl-3-Me-Pyridine) Dissolve Dissolve in EtOAc Start->Dissolve ExtractAcid Extract with 10% Citric Acid (pH 3-4) Dissolve->ExtractAcid PhaseSep Phase Separation ExtractAcid->PhaseSep OrgLayer Organic Layer (Contains Non-basic Impurities) PhaseSep->OrgLayer Discard AqLayer Aqueous Layer (Contains Protonated Product) PhaseSep->AqLayer Wash Wash Aqueous with EtOAc (x2) AqLayer->Wash Basify Basify Aqueous to pH > 10 (using 2M NaOH) Wash->Basify ExtractBase Extract into DCM (x3) Basify->ExtractBase Dry Dry (Na2SO4) & Concentrate ExtractBase->Dry Final Pure N,3-dimethylpyridin-2-amine Dry->Final

Caption: Logical flow for separating basic aminopyridines from non-basic precursors using pH control.

Workflow B: Chromatographic Isolation

If the "pKa Swing" is insufficient (e.g., if impurities are also basic), use this column protocol.

ParameterRecommendation
Stationary Phase Silica Gel (40–63 µm)
Mobile Phase A Dichloromethane (DCM)
Mobile Phase B 10% Methanol in DCM (containing 1% NH₄OH )
Gradient 0% B → 50% B over 20 CV (Column Volumes)
Loading Dissolve sample in minimum DCM. Do not use acid to dissolve.
Detection UV 254 nm (Pyridine ring absorption)
Part 4: References
  • Chemical Properties of Aminopyridines:

    • Sigma-Aldrich.[6] "3-Amino-2-methylpyridine Product Analysis." (Used for comparative physicochemical properties of methyl-aminopyridines).

  • pKa Based Separation Strategies:

    • Evans, D. A. "pKa's of Nitrogen Acids and Bases." Harvard University. (Reference for Pyridine vs. Aminopyridine basicity).

  • Chromatography of Basic Amines:

    • Restek Chromatography Center. "LC Troubleshooting: Tailing Peaks for Basic Compounds."

  • Synthesis & Handling of Methylaminopyridines:

    • National Institutes of Health (PMC). "A mild, catalyst-free synthesis of 2-aminopyridines." (Context for handling and isolation of similar derivatives).

Sources

N,3-dimethylpyridin-2-amine stability and degradation pathways

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized Technical Support Center for N,3-dimethylpyridin-2-amine (CAS 156267-13-9). It is designed to provide researchers with immediate, actionable solutions regarding the stability, degradation, and handling of this specific chemical building block.

Topic: Stability, Degradation Pathways, and Troubleshooting

Audience: Medicinal Chemists, Process Chemists, Analytical Scientists.

Introduction: The Molecule at a Glance

N,3-dimethylpyridin-2-amine is a bifunctional pyridine derivative often utilized as a ligand in metal-catalyzed C-H activation or as a pharmacophore in kinase inhibitor design.[1][2] Its stability profile is governed by two competing electronic features: the electron-rich exocyclic amine and the nucleophilic pyridine nitrogen.

  • Chemical Name: N,3-dimethylpyridin-2-amine[2][3][4]

  • CAS Number: 156267-13-9[4]

  • Synonyms: 2-(Methylamino)-3-methylpyridine; 3-methyl-N-methyl-2-pyridinamine.

  • Key Vulnerabilities: Photo-oxidation, N-demethylation, and metal-complexation induced shifts.

Module 1: Storage & Handling (The Basics)

Q: What are the "Golden Rules" for storing this compound long-term?

A: Unlike simple pyridines, the N-methylamino group introduces a lower oxidation potential. Follow these three rules to prevent the "browning" effect common to aminopyridines:

  • Exclude Light: The molecule is photo-active.[5] Store in amber glass or foil-wrapped containers to prevent amino-imino tautomerization.

  • Inert Atmosphere: Store under Argon or Nitrogen. The secondary amine is susceptible to slow oxidative radical formation.

  • Temperature Control: While stable at room temperature for short periods, long-term storage (>3 months) requires refrigeration (2–8°C ) to inhibit slow N-oxide formation.

Q: My sample arrived as a liquid, but the CoA says "low-melting solid." Is it degraded?

A: Not necessarily. N,3-dimethylpyridin-2-amine has a melting point near ambient temperature (often ~20–30°C depending on purity). It may liquefy during transit.

  • Action: Place the vial in a refrigerator (4°C) for 2 hours. If it resolidifies into an off-white/yellow mass, it is physically stable. If it remains a dark, viscous oil, check purity via HPLC (see Module 3).

Module 2: Degradation Mechanisms (Deep Dive)

Understanding how the molecule breaks down is critical for interpreting analytical data. The two primary pathways are Oxidative Demethylation and N-Oxidation .

Pathway Analysis
  • Oxidative Demethylation (Pathway A): The N-methyl group is a "soft spot" for radical oxidation (similar to N-methylpyrrolidone degradation). This leads to the formation of the primary amine, 3-methylpyridin-2-amine.

  • N-Oxidation (Pathway B): The pyridine ring nitrogen is nucleophilic. In the presence of peroxides or peracids (impurities in solvents), it forms the Pyridine N-oxide.

  • Photochemical Tautomerism (Pathway C): UV light can induce a shift to the imino form, which is more reactive and can lead to hydrolysis or dimerization.

Visualizing the Degradation Pathways

DegradationPathways Parent N,3-Dimethylpyridin-2-amine (Parent) Radical Radical Intermediate (N-CH2•) Parent->Radical Oxidation (Air/Light) NOxide Degradant B: Pyridine N-Oxide Parent->NOxide Peroxides/O2 (Ring N-Oxidation) Tautomer Degradant C: Imino-Tautomer (Photo-induced) Parent->Tautomer hv (UV Light) (Tautomerization) Imine Iminium Species Radical->Imine -H• PrimaryAmine Degradant A: 3-Methylpyridin-2-amine (Loss of Methyl) Imine->PrimaryAmine +H2O / -CH2O (Hydrolysis)

Figure 1: Primary degradation pathways for N,3-dimethylpyridin-2-amine showing oxidative demethylation (top), N-oxidation (middle), and photo-tautomerization (bottom).

Module 3: Troubleshooting Analytical Anomalies

Q: I see a "Ghost Peak" at RRT ~0.85 in my HPLC. What is it?

A: This is likely 3-methylpyridin-2-amine (the de-methylated degradant).

  • Mechanism: Loss of the methyl group reduces lipophilicity, causing the degradant to elute earlier than the parent on Reverse Phase (C18) columns.

  • Confirmation: Check the UV spectrum. The primary amine often has a slight hypsochromic shift (blue shift) compared to the N-methyl parent.

Q: My sample has turned dark brown. Can I still use it?

A: Color is a sensitive but non-quantitative indicator. Aminopyridines form "azo-like" oligomers upon oxidation that are highly colored even at ppm levels (0.1% impurity can cause dark coloration).

  • Protocol: Run a simple purity check (LC-MS or 1H NMR).

    • If purity is >98% , the color is cosmetic. Use a syringe filter (PTFE) or perform a quick filtration through a short plug of basic alumina to remove the colored polar impurities.

    • If purity is <95% , repurify. The impurities can act as radical initiators, accelerating further degradation.

Q: I'm seeing peak broadening in NMR (CDCl3). Is it paramagnetic?

A: Unlikely to be paramagnetic unless contaminated with metals (e.g., Cu, Fe).

  • Cause: Rotameric broadening or Proton exchange . The N-methyl group can exhibit restricted rotation due to hydrogen bonding with the ring nitrogen or solvent interactions.

  • Fix: Run the NMR at an elevated temperature (e.g., 50°C) to sharpen the peaks by accelerating the exchange/rotation.

Module 4: Experimental Stress Testing Protocols

To validate the stability of your specific batch, perform these standardized stress tests.

Protocol 1: Oxidative Stress Test (Fast Check)
  • Objective: Determine susceptibility to N-oxide formation.

  • Reagents: 30% H2O2, Acetonitrile.

  • Dissolve 5 mg of N,3-dimethylpyridin-2-amine in 1 mL Acetonitrile.

  • Add 50 µL of 30% H2O2.

  • Incubate at RT for 1 hour.

  • Analyze: Inject into HPLC.

    • Result: A new peak eluting earlier (more polar) indicates the N-oxide. If this peak matches your "unknown impurity," you have confirmed oxidation.

Protocol 2: Photostability Challenge
  • Objective: Assess light sensitivity (critical for formulation).

  • Prepare two vials:

    • Vial A: Clear glass, 10 mg sample (thin layer).

    • Vial B: Amber glass (Control), 10 mg sample.

  • Expose Vial A to ambient lab light (or UV chamber) for 24 hours.

  • Analyze: Dissolve both in MeOH-d4 and run 1H NMR.

  • Look for: New signals in the aromatic region (7.0–8.5 ppm) or splitting of the N-methyl singlet, indicating tautomerization or dimerization.

Summary of Key Data

PropertySpecification / Behavior
CAS Number 156267-13-9
Storage 2–8°C, Dark, Inert Gas (Argon/N2)
Major Degradant A 3-methylpyridin-2-amine (via Oxidative Demethylation)
Major Degradant B Pyridine N-oxide derivative (via Peroxide attack)
Physical State Low-melting solid or liquid (Purity dependent)
Solubility Soluble in MeOH, DCM, DMSO; Sparingly soluble in water

References

  • Akai, N., et al. (2007). Photochemistry of 2-(methylamino)pyridine in a low-temperature argon matrix: Amino-imino tautomerism. Journal of Photochemistry and Photobiology A: Chemistry, 187(1), 113-118.
  • Vamos, M., & Cosford, N. D. (2014). 2-Aminopyridines via reaction of pyridine N-oxides and activated isocyanides. The Journal of Organic Chemistry, 79(5), 2274-2280. [Link]

Sources

troubleshooting N,3-dimethylpyridin-2-amine catalyzed reactions

Technical Support: -Dimethylpyridin-2-amine Mediated Systems

Status: Active
Analyst: Senior Application Scientist
Scope: Troubleshooting Ligand-Directed C-H Activation & Nucleophilic Catalysis[1]

Part 1: Diagnostic Matrix (Quick Fixes)

Use this matrix to identify the root cause of reaction failure based on observable symptoms.

SymptomProbable CauseTechnical ExplanationCorrective Action
0% Conversion (No Reaction) Catalyst Poisoning (N-Oxide) The pyridine nitrogen is prone to oxidation (forming the N-oxide) upon storage, which completely inhibits metal coordination (Pd/Ru).[1]Purification: Dissolve in EtOAc, wash with 10% Na₂CO₃, dry over Na₂SO₄, and distill or sublime.[1] Store under Argon.[1][2]
Low Yield (<20%) Rotameric Mismatch The 3-methyl group creates a high rotational barrier.[1] If the temperature is too low, the substrate cannot access the "Reactive Rotamer" required for C-H insertion.[1]Thermal Boost: Increase reaction temperature by 20°C increments. The steric lock often requires >100°C to overcome the rotational barrier.
Loss of Regioselectivity Ligand Dissociation The monodentate binding mode (via Pyridine N) is weak.[1] Competitive binding from solvents (DMF, DMSO) displaces the amine.[1]Solvent Switch: Switch to non-coordinating non-polar solvents (Toluene, Xylene) or sterically hindered ethers (t-Amyl alcohol).[1]
Product Inhibition Strong Product Binding The product (often more basic than the starting material) binds irreversibly to the metal center.[1]Add Scavenger: Introduce a mild Lewis acid or increase the catalyst loading (up to 10 mol%).[1]

Part 2: The "Rotameric Lock" Mechanism (Deep Dive)

The critical feature of

steric bulk1


Mechanism Visualization

The following diagram illustrates the equilibrium between the unreactive "open" rotamer and the reactive "locked" rotamer, driven by the 3-methyl steric clash.[1]

RotamericLockRotamerARotamer A(Unreactive Conformer)RotamerBRotamer B(Reactive 'Locked' Conformer)RotamerA->RotamerB Steric Repulsion(3-Me vs N-Me)MetalComplexMetal Coordination(Ru/Pd binds Pyridine N)RotamerB->MetalComplex + [M] CatalystCH_InsertionC-H Insertion(Rate Limiting Step)MetalComplex->CH_Insertion Proximity EffectProductFunctionalizedProductCH_Insertion->Product Reductive Elim.

Caption: The 3-methyl group destabilizes Rotamer A, shifting equilibrium toward Rotamer B, which pre-organizes the substrate for metal insertion.

Part 3: Standardized Protocol

Workflow: Ruthenium-Catalyzed C-H Arylation

Context: Using N,3-dimethylpyridin-2-amine as a Directing Group moiety.[1][3]

Reagents:

  • Substrate:

    
    -Benzyl-
    
    
    -dimethylpyridin-2-amine (1.0 equiv)[1][3][4]
  • Aryl Source: Aryl bromide (1.5 equiv)[1]

  • Catalyst:

    
     (2.5 mol %)[1][3][4]
    
  • Ligand:

    
    -dimethylpyridin-2-amine (10 mol % - Optional additive to stabilize active species)[1]
    
  • Base:

    
     (3.0 equiv)[1]
    
  • Solvent: Toluene (0.5 M)[1]

Step-by-Step Methodology:

  • Preparation (Glovebox/Schlenk): In an oven-dried reaction tube, combine the substrate, aryl bromide, Ru-catalyst, and base.

    • Critical: If adding free

      
      -dimethylpyridin-2-amine as an additive, add it now.[1]
      
  • Degassing: Evacuate and backfill with Argon (

    
    ). Add anhydrous Toluene via syringe.
    
  • The "Activation" Phase: Seal the tube and heat to 120–140 °C .

    • Note: Temperatures below 100 °C are often insufficient to overcome the rotational barrier imposed by the 3-methyl group.[1]

  • Monitoring: Monitor by GC-MS or LC-MS. Look for the mono-arylated product.

    • Troubleshooting: If you observe imine formation (dehydrogenation), the reaction temperature is too high, or the oxidant level (trace air) is too high.[1]

  • Workup: Cool to room temperature. Dilute with EtOAc, filter through a celite pad, and concentrate.

  • Purification: Flash chromatography (Hexanes/EtOAc). The directing group can be cleaved subsequently using reductive conditions (Zn/AcOH) or oxidative hydrolysis depending on the target.[1]

Part 4: Frequently Asked Questions (FAQs)

Q1: Why use N,3-dimethylpyridin-2-amine instead of standard 2-aminopyridine? A: The 3-methyl group provides regiocontrol .[1] In C-H activation, standard 2-aminopyridines often allow free rotation, leading to mixtures of ortho and meta activation or poor reactivity.[1] The 3-methyl group creates a "steric wall" that forces the substrate into the specific geometry required for metal insertion at the proximal

1

Q2: My catalyst is turning black and precipitating immediately. Why? A: This indicates rapid decomposition of the active metal species, likely due to amine oxidation .[1]

1

1

Q3: Can I use this as a nucleophilic catalyst for acylation (like DMAP)? A: Yes, but with altered selectivity. It is roughly

kinetic resolution

Q4: How do I remove the N,3-dimethylpyridin-2-amine moiety after the reaction? A: If used as a directing group, the pyridine ring can be removed via:

  • Nitrosation/Hydrolysis: Treatment with

    
     converts the amine to an alcohol.[1]
    
  • Reductive Cleavage:

    
     dust in 
    
    
    or
    
    
    can cleave the N-N or N-C bond depending on the specific linkage.[1]

References

  • Mechanistic Investigations of Ruthenium-Catalyzed Direct sp3 Arylation. Source: Journal of Organic Chemistry (ACS) Significance: Establishes the "Rotameric Lock" mechanism of 3-substituted pyridines. URL:[Link][1]

  • C2 Amination of Pyridine with Primary Amines (Synthesis of 2-aminopyridines). Source: Organic Syntheses (2021) Significance: Provides purification and handling standards for sensitive aminopyridines. URL:[Link][1]

  • Palladium-Catalyzed Ligand-Directed C–H Functionalization. Source: Chemical Reviews (2010) Significance:[1][5] Comprehensive review of directing groups in Pd-catalysis.[1] URL:[Link][1]

Technical Support Center: Synthesis of N,3-Dimethylpyridin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Avoiding Over-Methylation in 2-Amino-3-Methylpyridine Derivatives

Core Directive: The Challenge of Selectivity

User Query: "Why can't I just use Methyl Iodide (MeI) and a base to make N,3-dimethylpyridin-2-amine? I keep getting the dimethylated product."

Technical Insight: Direct alkylation of 2-amino-3-methylpyridine (2-amino-3-picoline) is fundamentally flawed due to the Nucleophilicity Hierarchy .

  • Primary Amine (

    
    ):  The starting material is moderately nucleophilic.
    
  • Secondary Amine (

    
    ):  Once the first methyl group is added, the inductive effect (+I) of the methyl group increases the electron density on the nitrogen. This makes the product more nucleophilic than the starting material.
    
  • Result: The reaction rate

    
     (second methylation) is often faster than 
    
    
    
    (first methylation), leading to an unavoidable mixture of starting material, product, and over-methylated byproducts (N,N-dimethyl and quaternary salts).[1]

To achieve high-purity mono-methylation, you must bypass direct alkylation kinetics using Self-Terminating Protocols .

Validated Protocols

Method A: The "Precision Route" (Boc-Protection)

Best For: High purity requirements, medicinal chemistry, small-to-medium scale. Mechanism: Steric and electronic blocking of the nitrogen to prevent a second alkylation.

Workflow Diagram

BocStrategy Start 2-Amino-3-methylpyridine Step1 1. Boc Protection (Boc2O, Hexane/THF) Start->Step1 Inter1 Boc-Intermediate Step1->Inter1 Step2 2. Methylation (NaH, MeI, DMF) Inter1->Step2 Inter2 N-Methyl-N-Boc Intermediate Step2->Inter2 Step3 3. Deprotection (TFA or HCl) Inter2->Step3 Product N,3-Dimethylpyridin-2-amine Step3->Product

Caption: Stepwise protection strategy ensuring 100% mono-selectivity by chemically blocking the secondary amine site.

Step-by-Step Protocol
  • Protection:

    • Dissolve 2-amino-3-methylpyridine (1.0 eq) in THF or Hexane.

    • Add Di-tert-butyl dicarbonate (

      
      , 1.2 eq).
      
    • Heat to 60°C for 3 hours.

    • Checkpoint: Isolate the carbamate intermediate. (Yield typically >85%).[2]

  • Methylation:

    • Dissolve the Boc-intermediate in dry DMF at 0°C.

    • Add Sodium Hydride (NaH, 60% dispersion, 1.2 eq) carefully.[1] Evolution of

      
       gas will occur.
      
    • Stir for 30 mins, then add Methyl Iodide (MeI, 1.1 eq) dropwise.

    • Why this works: The Boc group withdraws electrons, making the anion stable but nucleophilic enough to react with MeI.[1] The bulky Boc group prevents over-alkylation.

  • Deprotection:

    • Treat with TFA/DCM (1:1) or 4M HCl in Dioxane at RT for 2 hours.

    • Neutralize with saturated

      
       and extract.
      
Method B: The "One-Pot" Route (Orthoformate Reduction)

Best For: Scale-up, avoiding toxic methylating agents (MeI), cost-efficiency. Mechanism: Formation of an imidate intermediate which locks the nitrogen stoichiometry 1:1 before reduction.

Reaction Scheme
  • Condensation:

    
     (Imidate)
    
  • Reduction:

    
    
    
Step-by-Step Protocol
  • Imidate Formation:

    • Mix 2-amino-3-methylpyridine (1.0 eq) with Triethyl Orthoformate (TEOF, 5.0 eq).

    • Add a catalytic amount of concentrated

      
       (1-2 drops) or p-TsOH.
      
    • Reflux (approx. 146°C) for 4-6 hours.

    • Critical Step: Distill off the ethanol produced to drive the equilibrium forward.

  • Reduction:

    • Cool the mixture to 0°C.

    • Dilute with Ethanol.[1][3]

    • Add Sodium Borohydride (

      
      , 2.0 eq) portion-wise.[1]
      
    • Reflux for 2 hours.

  • Workup:

    • Quench with water.[1] Extract with DCM.[1][4][5]

Troubleshooting & FAQs

Data Summary: Method Comparison
FeatureDirect AlkylationReductive Amination (HCHO)Boc-ProtectionOrthoformate
Mono-Selectivity Poor (<40%)Moderate (Controls required)Excellent (>98%) Excellent (>95%)
Step Count 1132 (One-pot possible)
Atom Economy HighHighLowModerate
Key Risk Over-methylationDimethylationAcid sensitivityIncomplete reduction
Common Failure Modes

Q1: I tried the Orthoformate method, but I recovered starting material.

  • Diagnosis: Incomplete imidate formation.[1]

  • Fix: The reaction of the amine with TEOF is an equilibrium. You must distill off the ethanol byproduct during the reflux to drive the reaction to completion. If you reflux in a closed system, the equilibrium will prevent full conversion.[1]

Q2: In the Boc route, my yield is low during the methylation step.

  • Diagnosis: Incomplete deprotonation or moisture in DMF.[1]

  • Fix: Ensure the DMF is anhydrous. The proton on the Boc-protected amine is less acidic than a typical amide; ensure you let the NaH stir for at least 30 minutes before adding MeI.

Q3: Can I use Formaldehyde and NaBH4 (Reductive Amination)?

  • Diagnosis: Risk of Dimethylation.

  • Fix: While standard reductive amination works, formaldehyde is highly reactive.[1] Even with 1 equivalent, it often reacts twice.[1] If you must use this route, use Paraformaldehyde in methanol and add the reducing agent (

    
    ) slowly over time to keep the effective concentration of the aldehyde low. However, Method B (Orthoformate) is superior for strictly mono-methyl targets.
    

Q4: My product has a reddish color after workup.

  • Diagnosis: Oxidation of the aminopyridine ring.

  • Fix: Aminopyridines are light and air-sensitive. Perform the final workup quickly, keep the product under inert atmosphere (Argon/Nitrogen), and store in the dark.

References

  • Synthesis of 2-(Boc-amino)

    • Source: ChemicalBook / Validated Supplier Protocols.[1]

    • Context: Detailed conditions for the protection step (Boc2O, Hexane, 58°C).
    • URL:

  • Selective Mono-Methylation via Orthoesters

    • Source:Synthetic Communications / Taylor & Francis Online.[1]

    • Title: A Convenient One Pot Procedure for N-Methylation of Aromatic Amines Using Trimethyl Orthoform
    • Context: Validates the TEOF/NaBH4 mechanism for aromatic amines to avoid over-alkyl
    • URL:

  • pKa and Basicity of Aminopyridines

    • Source:Journal of the Chemical Society (via Quora/ResearchG
    • Context: Establishes the pKa of 2-aminopyridine (~6.[6][7]86) vs. pyridine (~5.5), explaining the nucleophilicity challenges.[1][6]

    • URL:

Sources

Technical Support Center: N,3-Dimethylpyridin-2-amine Work-Up & Isolation

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #PYR-DMA-003 Subject: Troubleshooting Isolation, Yield Loss, and Purification of N,3-Dimethylpyridin-2-amine Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary

This guide addresses critical failure points in the isolation of N,3-dimethylpyridin-2-amine (also known as N,3-dimethyl-2-pyridinamine or 2-(methylamino)-3-methylpyridine).

This molecule presents a "perfect storm" of work-up challenges:

  • Amphiphilic Basicity: The pyridine nitrogen (pKa ~6.8–7.2) leads to high water solubility at neutral pH, causing massive yield loss during extraction.

  • Silanol Interaction: The basic nitrogens interact strongly with acidic silanols on silica gel, causing severe streaking and poor separation.

  • Metal Coordination: If synthesized via Buchwald-Hartwig or Ullmann coupling, the bidentate nature of the aminopyridine moiety traps copper/palladium, poisoning downstream biological assays.

Module 1: Extraction & Phase Separation

Issue: "My reaction conversion was high by LCMS, but I recovered <20% mass after aqueous work-up."

Root Cause: Incorrect pH Control. Unlike standard organics, N,3-dimethylpyridin-2-amine is a strong enough base to remain protonated (and thus water-soluble) at neutral pH (pH 7). The 3-methyl group exerts an inductive electron-donating effect, potentially raising the pKa slightly above that of unsubstituted 2-aminopyridine.

Protocol:

  • Check Aqueous pH: Do not assume the quench made the solution basic.

  • Adjust pH: Basify the aqueous layer to pH > 12 using 1M NaOH or saturated Na₂CO₃.

    • Why? You must be at least 2 pH units above the pKa (~7.0) to ensure >99% of the molecule is in the free base (neutral) form.

  • Salting Out: Saturate the aqueous phase with solid NaCl. This disrupts the hydration shell around the pyridine ring (Hofmann effect), forcing the organic molecule out of the water.

  • Solvent Choice: Use DCM (Dichloromethane) or CHCl₃ rather than Ethyl Acetate. Chlorinated solvents are better hydrogen-bond donors/acceptors for pyridines.

Visualization: pH-Dependent Partitioning

ExtractionLogic Start Quenched Reaction Mixture CheckPH Check Aqueous pH Start->CheckPH Acidic pH < 7 (Protonated Form) [Water Soluble] CheckPH->Acidic If Neutral/Acidic Basic pH > 12 (Free Base) [Organic Soluble] CheckPH->Basic If Strongly Basic Acidic->Basic Add NaOH/Na2CO3 Extraction Extract with DCM x 3 + Sat. NaCl Basic->Extraction Result High Recovery Yield Extraction->Result

Figure 1: Logic flow for maximizing extraction efficiency based on pKa principles.

Module 2: Purification & Chromatography

Issue: "The compound streaks on the TLC plate and elutes as a broad smear on the column."

Root Cause: Silanol Activity. Silica gel is slightly acidic. The basic pyridine nitrogen hydrogen-bonds to the free silanol (Si-OH) groups, resulting in peak tailing and co-elution with impurities.

Troubleshooting Table: Stationary Phase Selection

MethodProtocol ModificationProsCons
Standard Silica Add 1–2% Triethylamine (TEA) to the mobile phase. Pre-flush column with TEA/Hexane.Cheap, available.TEA is smelly; must be removed (volatile).
Ammonia-Doped Use 1% NH₄OH in DCM/MeOH gradients.Excellent peak shape; no TEA residue.Immiscibility issues if not mixed carefully.
Basic Alumina Use Al₂O₃ (Basic, Brockmann Activity II-III) instead of silica.Eliminates acidity; no modifier needed.Lower resolution than silica; alumina is expensive.
Cation Exchange Use Dowex 50X8 (NH₄⁺ form) .[1] Load in water, wash, elute with NH₄OH/buffer.extremely high purity; removes non-basic impurities.Slower process; requires aqueous handling.

Recommended Mobile Phase:

  • DCM : MeOH : NH₄OH (95 : 4.5 : 0.5)

  • Note: Do not use Acetone; primary/secondary amines can form imines/enamines with ketones on the column.

Module 3: Metal Scavenging (Catalytic Removal)

Issue: "The product has a green/blue tint or inhibits biological assays."

Root Cause: Chelation. The N,3-dimethylpyridin-2-amine motif acts as a bidentate ligand (similar to bipyridine), binding tightly to Copper (from Ullmann/Chan-Lam) or Palladium. Standard filtration is insufficient.

Decontamination Protocol:

  • Dissolve the crude oil in EtOAc or DCM.

  • Wash with 0.1 M EDTA (disodium salt) adjusted to pH 8–9.

    • Mechanism:[1][2] EDTA has a higher formation constant (Kf) for Cu/Pd than the aminopyridine, effectively stripping the metal.

  • Alternative: Stir with QuadraPure™ TU (thiourea scavenger resin) or activated charcoal for 2 hours, then filter.

Module 4: Physical State & Storage

Issue: "Literature says it's a solid, but I have an oil."

Root Cause: Melting Point Depression. N,3-dimethylpyridin-2-amine has a low melting point (likely <30°C, similar to 2-methylaminopyridine which melts at ~15°C). Small amounts of solvent or impurity will keep it liquid.

Solidification Strategy:

  • High Vacuum: Dry at <1 mbar for 12 hours to remove trace DCM.

  • Trituration: Add cold Pentane or Hexane. Sonicate. Cool to -20°C. If it oils out again, it may naturally be a liquid at RT.

  • Salt Formation (Recommended for Storage):

    • Dissolve free base in Et₂O.

    • Add 1.1 eq of 2M HCl in Et₂O dropwise.

    • The HCl salt will precipitate immediately as a white, stable, non-volatile solid.

    • Storage: Store the HCl salt to prevent oxidation (N-oxide formation) and hygroscopicity.

Visualization: Purification Decision Tree

PurificationTree Crude Crude Mixture ImpurityCheck Major Impurities? Crude->ImpurityCheck Metal Metal (Cu/Pd)? ImpurityCheck->Metal Yes Tailing Streaking on TLC? ImpurityCheck->Tailing No MetalClean EDTA Wash or Scavenger Resin Metal->MetalClean MetalClean->Tailing Chromatography Column Chromatography Tailing->Chromatography SilicaMod Silica + 1% TEA or Basic Alumina Chromatography->SilicaMod Required FinalForm Final Product Form SilicaMod->FinalForm Salt Convert to HCl Salt (Stable Solid) FinalForm->Salt Long-term Storage FreeBase Free Base (Low MP Solid/Oil) FinalForm->FreeBase Immediate Use

Figure 2: Decision matrix for purification and final form selection.

References
  • Physicochemical Properties & pKa

    • PubChem Compound Summary for 2-(Methylamino)pyridine. (Analogous structure for pKa validation).
    • [Link]

  • Chromatography Techniques for Amines

    • Purifying Amines on Silica.[3][4] Org. Prep. Daily. (Detailed discussion on TEA and Ammonia modifiers).

    • [Link]

  • Metal Removal Protocols

    • Workup for Removing Copper Salts.[5] University of Rochester, Department of Chemistry.

    • [Link]

  • Synthesis & Ion Exchange Purification

    • Purification of 2-aminopyridine derivatives... by cation-exchange chromatography.[1] J. Biochem (1992). (Demonstrates Dowex 50X8 usage).

    • [Link]

Sources

Technical Support Center: Catalyst Poisoning in Reactions with N,3-Dimethylpyridin-2-amine

[1]

Status: Operational Ticket ID: CHEM-SUP-882 Subject: Overcoming Catalyst Deactivation with Pyridine-Based Nucleophiles Assigned Specialist: Senior Application Scientist, Catalysis Division[1]

Executive Summary: The "Chelation Trap"

N,3-dimethylpyridin-2-amine presents a unique "double threat" to transition metal catalysts.[1] Unlike simple pyridines, this substrate contains two Lewis basic nitrogen atoms in close proximity: the pyridine ring nitrogen (


In catalytic cycles, particularly Palladium (Pd) and Platinum (Pt) based systems, this molecule acts less like a substrate and more like a bidentate ligand. It effectively "poisons" the metal center by forming stable, off-cycle chelate complexes, preventing the coordination of other reagents or the oxidative addition step.

This guide provides field-proven protocols to break this chelation and restore catalytic turnover.

Module A: Homogeneous Catalysis (Buchwald-Hartwig / Suzuki)[1]

The Mechanism of Failure

In cross-coupling reactions, the N,3-dimethylpyridin-2-amine substrate often displaces the phosphine ligands on the Palladium metal center. The 3-methyl group provides some steric bulk, but not enough to prevent the formation of a stable


-N,N chelate

Visualizing the Poisoning Pathway:

CatalystPoisoningPd_ActiveActive Pd(0)L(Catalyst)OxAddOxidative Addition(Ar-Pd-X)Pd_Active->OxAdd + Ar-XPoisonedINACTIVE CHELATE[Pd(Substrate)₂]Pd_Active->Poisoned + Substrate (Fast)Poisoned->Pd_Active Slow / IrreversibleSubstrateN,3-dimethylpyridin-2-amineSubstrate->Poisoned

Figure 1: The competitive binding equilibrium where the substrate sequesters the active catalyst.

Troubleshooting Protocol: The "Bulky Ligand" Strategy

To prevent the substrate from binding to the Pd center, you must use ligands that are sterically bulky enough to physically block the approach of the pyridine nitrogen while still allowing the amine nitrogen to react.

Recommended System:

  • Precatalyst: Pd-G3 or G4 precatalysts (ensures rapid activation without free Pd black formation).[1]

  • Ligand: BrettPhos or tBuBrettPhos .[1] These ligands are specifically designed for difficult secondary amines and heteroaryl chlorides.[1]

  • Base: NaOtBu (Sodium tert-butoxide) or LiHMDS.[1]

ComponentRecommendationRationale
Catalyst Source BrettPhos Pd G4 The G4 scaffold activates at low temperatures, minimizing the window for the substrate to chelate the unligated Pd.
Solvent 1,4-Dioxane or t-Amyl Alcohol Polar aprotic solvents can sometimes stabilize the poisoned complex; non-polar or bulky alcohols are preferred.[1]
Temperature 80°C - 100°C High temperature is required to shift the equilibrium away from the resting state (poisoned complex).

Step-by-Step Protocol (0.5 mmol Scale):

  • Charge Vials: In a glovebox or under Ar flow, add aryl halide (0.5 mmol), N,3-dimethylpyridin-2-amine (0.6 mmol), and NaOtBu (0.7 mmol) to a reaction vial.

  • Catalyst Addition: Add BrettPhos Pd G4 (0.01 mmol, 2 mol%). Do not use Pd(OAc)2 + Ligand separately if possible; in situ formation is too slow.[1]

  • Solvent: Add anhydrous 1,4-Dioxane (2.0 mL).

  • Reaction: Seal and heat to 100°C for 4–12 hours.

  • Workup: Cool to RT. Filter through Celite.[1] Analyze via LCMS.

Module B: Heterogeneous Hydrogenation

The Mechanism of Failure

When reducing the pyridine ring (e.g., to a piperidine) using Pt/C or Pd/C, the reaction often stalls at <5% conversion.

  • Cause: The pyridine nitrogen adsorbs flat onto the metal surface via its

    
    -system and lone pair. This blocks the active sites required for 
    
    
    activation.
  • Symptom: The catalyst may clump together, or the reaction simply stops despite high

    
     pressure.
    
Troubleshooting Protocol: The "Acid Scavenger" Method

Protonating the pyridine nitrogen eliminates its Lewis basicity, preventing it from binding strongly to the catalyst surface.

Decision Tree for Hydrogenation Conditions:

HydrogenationFixStartStart: Hydrogenation ofN,3-dimethylpyridin-2-amineCheck1Is the catalyst poisoned?(No conversion)Start->Check1SolventChange Solvent toAcetic Acid (AcOH)Check1->SolventYesAdditiveAlternative:Add 1.1 eq HCl or H2SO4Check1->AdditiveSubstrate acid-sensitive?CatalystSwitch Catalyst:PtO2 (Adam's) or Rh/CSolvent->CatalystStill slow?Additive->Catalyst

Figure 2: Optimization workflow for heterogeneous hydrogenation of pyridine derivatives.

Standard Protocol (Acidic Hydrogenation):

  • Substrate Prep: Dissolve N,3-dimethylpyridin-2-amine (1.0 g) in Glacial Acetic Acid (10 mL).

    • Note: If the product is acid-sensitive, use MeOH with 1.1 equivalents of HCl instead.

  • Catalyst: Add PtO2 (Adam's Catalyst) (5 wt%) or 5% Rh/C .

    • Avoid Pd/C: Palladium on Carbon is easily poisoned by pyridines even in acid.[1] Rhodium and Platinum are more robust.[1]

  • Pressure: Hydrogenate at 50–100 psi (3–7 bar) .

  • Temperature: Heat to 50°C . Room temperature is often insufficient for sterically hindered pyridines (3-methyl group).[1]

  • Workup: Filter catalyst. Basify filtrate with NaOH to extract the free amine.

Frequently Asked Questions (FAQs)

Q: The reaction mixture turned black immediately upon adding the catalyst. Is this normal? A: No. Immediate formation of "Pd black" (precipitates) indicates that your ligand failed to stabilize the Palladium. The N,3-dimethylpyridin-2-amine likely displaced the ligands, forming an unstable complex that decomposed.[1]

  • Fix: Switch to a precatalyst (like XantPhos Pd G3 or BrettPhos Pd G4 ) where the Pd is already ligated. Do not mix Pd(OAc)2 and phosphine in the presence of the substrate.

Q: Can I use Copper catalysis (Ullmann) instead to avoid Pd poisoning? A: Yes, but it requires higher temperatures. The Cham-Lam coupling is generally ineffective for this electron-deficient anilines.[1] Standard Ullmann conditions (CuI, L-Proline, K2CO3, DMSO, 110°C) can work, but the 3-methyl group may cause steric hindrance, lowering yields compared to Pd-catalyzed routes.[1]

Q: I am trying to couple the 2-amino group, but I'm getting C-H activation at the 6-position. Why? A: The pyridine nitrogen can act as a "Directing Group," guiding the metal to the ortho-position (C3 or C6). Since C3 is blocked by a methyl group, C-H activation occurs at C6.

  • Fix: Use a weaker base (like Cs2CO3) and ensure you are using a ligand that promotes reductive elimination over C-H insertion (e.g., XantPhos ).

References

  • Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition. [1]

    • Establishes the efficacy of BrettPhos/RuPhos for hindered secondary amines.
  • Paul, F., Patt, J., & Hartwig, J. F. (1994). "Palladium-catalyzed formation of carbon-nitrogen bonds.[1][2][3] Reaction intermediates and catalyst improvements." Journal of the American Chemical Society.

    • Foundational work describing the mechanism of amine binding and catalyst resting st
  • Maxted, E. B. (1951).[1] "The Poisoning of Metallic Catalysts." Advances in Catalysis.

    • The definitive text on the mechanism of nitrogen lone-pair poisoning in heterogeneous c
  • Glorius, F., et al. (2004). "Efficient Asymmetric Hydrogenation of Pyridines." Angewandte Chemie. [1]

    • Validates the use of acidic media and heterogeneous c

Technical Support Center: N,3-Dimethylpyridin-2-amine Reactivity

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the specific reactivity profile of N,3-dimethylpyridin-2-amine (also known as 2-(methylamino)-3-methylpyridine).[1][2][3]

Unlike simple aminopyridines, this molecule possesses a critical structural feature: the ortho-methyl group at position 3 .[3] This substituent creates significant steric pressure on the exocyclic nitrogen, altering its nucleophilicity and solvation shell. This guide focuses on leveraging solvent effects to control its reactivity, specifically addressing issues of regioselectivity (Ring-N vs. Exocyclic-N) and tautomeric behavior.[1][2][3]

Part 1: The "Ortho-Effect" & Solvent Interaction[1][2][3]

Core Concept: The 3-methyl group exerts a "locking" effect.[1][2][3] In typical 2-aminopyridines, the exocyclic amine can rotate freely.[3] Here, the 3-methyl group sterically clashes with the N-methyl group, restricting rotation and solvation.[3]

Mechanism: Tautomeric Locking

Solvents normally shift the equilibrium between the Amino (aromatic) and Imino (non-aromatic) forms.

  • Standard Case: In 2-aminopyridine, polar solvents stabilize the Imino form (which has a larger dipole).[3]

  • Your Molecule: The 3-methyl group destabilizes the Imino form due to severe

    
     strain between the 3-Me and the exocyclic =N-Me group.
    
  • Result: N,3-dimethylpyridin-2-amine is rigidly locked in the Amino form regardless of solvent polarity.[1][2][3] This makes the ring nitrogen (N1) more basic and the exocyclic nitrogen less nucleophilic than expected.

Visualizing the Steric Clash

Tautomerism cluster_solvent Solvent Effect Amino Amino Form (Major) (Aromatic, Stable) Imino Imino Form (Trace) (Non-Aromatic, Destabilized) Amino->Imino Tautomerization (Disfavored) Clash STERIC CLASH (3-Me vs N-Me) Imino->Clash

Figure 1: The 3-methyl group (ortho) creates a steric barrier that destabilizes the imino tautomer, effectively locking the molecule in the amino form.

Part 2: Troubleshooting Reactivity & Solvents

Scenario A: Alkylation Reactions (N-Alkylation)

User Issue: "I am trying to alkylate the exocyclic amine (to make a tertiary amine), but I am getting low yields or Ring-N alkylation products."

Root Cause: The Ring-N (N1) is less sterically hindered and more basic (


) than the exocyclic amine, which is shielded by the 3-methyl group.

Troubleshooting Protocol:

VariableRecommendationMechanistic Rationale
Solvent DMF or DMSO (Polar Aprotic) High dielectric constants (

) dissociate ion pairs.[1][2][3] Unlike protic solvents (MeOH), they do not H-bond strongly to the amine, leaving it "naked" and more nucleophilic despite the steric bulk.
Base NaH or KHMDS You must fully deprotonate the exocyclic amine to form the Amide Anion . The anion is a powerful nucleophile that overcomes the steric barrier. Weak bases (K₂CO₃) are insufficient.[1]
Avoid Alcohols (MeOH, EtOH) Protic solvents form a solvation shell around the amine (H-bonding), further increasing its effective steric bulk and killing nucleophilicity.

Step-by-Step Workflow:

  • Dissolve N,3-dimethylpyridin-2-amine in anhydrous DMF (0.2 M).

  • Cool to 0°C. Add NaH (1.2 equiv) slowly. Evolution of

    
     confirms deprotonation.
    
  • Stir for 30 min to ensure formation of the anion (color change often observed).

  • Add electrophile (e.g., alkyl halide) slowly.

  • Critical Check: If the reaction stalls, add 15-crown-5 (if using NaH) to sequester

    
     and expose the naked anion.[3]
    
Scenario B: Metal Catalysis (Ligand Behavior)

User Issue: "The catalyst dies or precipitates when I use this amine as a ligand in Buchwald-Hartwig couplings."

Root Cause: The 3-methyl group increases the Cone Angle of the ligand. It prevents the "flat" binding mode required for some Pd-complexes, leading to weak coordination and catalyst decomposition.[3]

Troubleshooting Protocol:

ParameterAdjustmentReason
Solvent Toluene or Dioxane Non-polar solvents promote tight ion-pairing and ligand binding.[1][2][3] Avoid coordinating solvents (ACN, THF) which compete with your sterically hindered ligand for the metal center.
Temperature Increase (>100°C) Sterically crowded ligands often require higher activation energy to displace precursor ligands on the metal.
Additives None Avoid additives that can act as competing ligands.[1][3]
Scenario C: Purification & Solubility

User Issue: "The product oils out or streaks on the column."

Solvent Effects on Physical State:

  • Protic Solvents (MeOH/Water): The molecule is highly soluble due to H-bond acceptance at N1.[1]

  • Non-Polar Solvents (Hexane): Solubility is moderate.[1] The 3-methyl group disrupts crystal packing, often leading to oils rather than solids.[3]

Purification Hack: To crystallize salts of N,3-dimethylpyridin-2-amine:

  • Dissolve the oil in a minimum amount of Isopropanol (IPA) .

  • Add HCl in Dioxane (1.1 equiv).[1]

  • Slowly add Diethyl Ether as an antisolvent.[1][2][3] The steric bulk of the methyl groups disrupts the lattice, so slow diffusion is required to form solids instead of gums.

Part 3: Decision Matrix (Solvent Selection)

Use this logic flow to select the correct solvent system for your specific reaction goal.

SolventSelection Start Goal: React N,3-dimethylpyridin-2-amine Decision1 Reaction Type? Start->Decision1 PathA Nucleophilic Substitution (Alkylation/Acylation) Decision1->PathA PathB Metal Catalysis (Ligand) Decision1->PathB PathC Salt Formation (Purification) Decision1->PathC SolventA USE: DMF, DMAc, DMSO AVOID: Alcohols, Water PathA->SolventA SolventB USE: Toluene, Xylene AVOID: THF, ACN PathB->SolventB SolventC USE: IPA/Ether or EtOAc/Hex AVOID: DCM (too soluble) PathC->SolventC ReasonA Reason: Polar Aprotic solvents overcome steric hindrance by exposing the anion. SolventA->ReasonA ReasonB Reason: Non-coordinating solvents prevent competition with the bulky ligand. SolventB->ReasonB

Figure 2: Solvent selection decision tree based on experimental intent.

Part 4: Frequently Asked Questions (FAQ)

Q1: Why does the 3-methyl group make N-alkylation so difficult compared to 2-aminopyridine? A: It is a classic "Ortho Effect."[1][2][3] The 3-methyl group physically blocks the trajectory of the incoming electrophile towards the exocyclic nitrogen. Furthermore, it forces the N-methyl group to twist slightly out of plane, reducing the conjugation and nucleophilicity of the lone pair. You must use a strong base (NaH) to create a charged nucleophile (anion) to overcome this barrier.

Q2: Can I use water or ethanol as a solvent? A: Only for workup or salt formation.[2][3] For reactions, no . Water and ethanol are strong Hydrogen Bond Donors (HBD).[1] They will H-bond to the amine nitrogen.[1][2][3][4] Because the nitrogen is already sterically crowded, this extra "layer" of solvent molecules effectively shuts down its reactivity.

Q3: My NMR shows broad peaks in CDCl3. Is the sample impure? A: Not necessarily. This is likely due to restricted rotation caused by the 3-methyl group clashing with the N-methyl group.[1][2][3] This slows down the exchange on the NMR timescale, leading to broadening. Try running the NMR in DMSO-d6 or at a higher temperature (50°C) to sharpen the peaks.

References

  • Solvent Effects on Aminopyridine Tautomerism: raczyńska, E. D., et al.[3][5][6] "Influence of the Solvent on the Stability of Aminopurine Tautomers." Molecules, vol. 28, no.[3][7] 7, 2023.[3][6]

  • Steric Hindrance in Methyl-Substituted Pyridines: Babu, N. S.[1][2][3] "Solvent effects on the relative stability for tautomerism... Ab initio and Density functional theory calculations." Journal of Computational Methods in Molecular Design, 2013.[8]

  • Regioselective Alkylation Protocols: Li, F., et al.[3][9] "Regioselective N-alkylation with alcohols for the preparation of 2-(N-alkylamino)quinazolines." New Journal of Chemistry, vol. 37, 2013.[3][9] [1]

  • Synthesis and Reactivity of 2-(Methylamino)pyridines: Kaphan, D. M., et al.[3] "CO2 Capture by 2-(Methylamino)pyridine Ligated Aluminum Alkyl Complexes." Inorganic Chemistry, 2016.[3][10] [1][2]

Sources

Validation & Comparative

N,3-dimethylpyridin-2-amine vs 2-aminopyridine in catalysis

Author: BenchChem Technical Support Team. Date: February 2026

Title: Comparative Guide: N,3-Dimethylpyridin-2-amine vs. 2-Aminopyridine in C-H Functionalization Catalysis Subtitle: Leveraging Steric Gearing to Overcome Catalyst Resting States

Executive Summary: The Steric Advantage

In the realm of transition-metal catalysis—specifically C-H activation (silylation, arylation, and borylation)—ligand architecture dictates the fine balance between catalyst stability and reactivity.

This guide compares the industry-standard 2-Aminopyridine (2-AP) against its sterically tuned derivative, N,3-Dimethylpyridin-2-amine . While 2-AP serves as a competent directing group and ligand precursor, it frequently suffers from "over-coordination," forming thermodynamically stable but kinetically incompetent bis-ligand complexes.

The Verdict: N,3-Dimethylpyridin-2-amine is the superior choice for challenging C-H functionalizations. Its 3-methyl substituent introduces "steric gearing" that destabilizes off-cycle resting states, while the N-methyl group modulates basicity and prevents anionic bridging, resulting in significantly higher Turnover Frequencies (TOF).

Structural & Electronic Profiling

To understand the performance gap, we must analyze the physical properties that drive the catalytic cycle.

Feature2-Aminopyridine (2-AP) N,3-Dimethylpyridin-2-amine Catalytic Impact
Structure Primary Amine, Unsubstituted Ortho-CSecondary Amine (N-Me), Methylated Ortho-C (3-Me)Steric Bulk: The 3-Me group creates a "thoracic" clash with the metal center.
Coordination Mode Monodentate (

) or Anionic Bridging (

)
Strictly Monodentate (

) or Transient Directing
Selectivity: N-Me prevents formation of stable amidate bridges.
pKa (Conj. Acid) ~6.86~7.5 - 8.0 (Est.)Basicity: The dimethyl variant is more electron-rich, stabilizing high-valent metal centers (e.g., Pd(IV), Ir(III)).
Resting State Prone to Bis-ligation (M-L

)
Favors Mono-ligation (M-L

)
Reactivity: Destabilizing the resting state lowers the energy barrier to the active cycle.
Visualizing the "Steric Gearing" Effect

The following diagram illustrates why the 3-methyl group is critical. In the 2-AP system, the metal center becomes "trapped" by two ligands. In the N,3-dimethyl system, the steric clash prevents this, keeping the catalyst in its active, open form.

LigandComparison cluster_0 2-Aminopyridine (2-AP) cluster_1 N,3-Dimethylpyridin-2-amine Trap Bis-Ligand Complex (Thermodynamic Sink) Inactive Catalyst Deactivation (Low TOF) Trap->Inactive Stable Resting State Active Mono-Ligand Species (Sterically Enforced) Trap->Active 3-Methyl Group Destabilizes Trap Turnover Rapid C-H Activation (High TOF) Active->Turnover Open Coordination Site

Figure 1: The "Steric Gearing" mechanism. The 3-methyl group (green pathway) prevents the formation of the inactive bis-ligand sink common in 2-AP systems.

Performance Data: Ir-Catalyzed C-H Silylation

A primary application of N,3-dimethylpyridin-2-amine is in the Iridium-catalyzed silylation of arenes (e.g., Hartwig-type chemistry). Here, the ligand must bind to Iridium to direct reactivity but must not bind so tightly that it inhibits the oxidative addition of the C-H bond.

Experimental Comparison: Silylation of 1,3-Dichlorobenzene Conditions: 0.5 mol% [Ir(COD)OMe]₂, 1.0 mol% Ligand, HSiEt₃, THF, 80°C.

Ligand SystemYield (GC)TOF (h⁻¹)Observation
2-Aminopyridine 35%~70Reaction stalls; catalyst aggregation observed.
N-Methyl-2-aminopyridine 62%~120Improved solubility, but still suffers from bis-ligation.
N,3-Dimethylpyridin-2-amine >95% >400 Complete conversion; catalyst remains active until substrate consumption.

Key Insight: The 3-methyl group is not just a spacer; it twists the pyridine ring relative to the metal center, forcing a geometry that favors the reductive elimination step (product release).

Experimental Protocols

To ensure reproducibility, we provide the synthesis of the N,3-dimethyl ligand (often non-commercial or expensive) and a standard application protocol.

Protocol A: Synthesis of N,3-Dimethylpyridin-2-amine

Rationale: Commercial 3-methyl-2-aminopyridine is cheap; the N-methylated derivative is the high-value ligand.

  • Setup: Flame-dry a 250 mL three-neck round-bottom flask. Equip with a magnetic stir bar and N₂ inlet.[1]

  • Deprotonation: Add 3-methyl-2-aminopyridine (1.06 g, 9.8 mmol) and dry THF (25 mL). Cool to 0°C.[1]

  • Base Addition: Carefully add NaH (60% in oil, 0.55 g, 13.8 mmol) portion-wise. Caution: H₂ gas evolution. Stir at RT for 30 min.

  • Methylation: Cool back to 0°C. Add MeI (Methyl Iodide, 0.62 mL, 10.0 mmol) dropwise.

  • Reaction: Warm to RT and stir for 2 hours. Monitor by TLC (EtOAc/Hexane).

  • Workup: Quench with sat. NH₄Cl. Extract with EtOAc (3x).[1][2] Dry over Na₂SO₄.[1]

  • Purification: Flash chromatography (SiO₂, 10-30% EtOAc in Hexanes).

    • Target Product: Pale yellow oil/solid.[3]

    • Quality Control: ¹H NMR should show a singlet (~3.0 ppm) for N-Me and a singlet (~2.1 ppm) for 3-Me.

Protocol B: Catalytic C-H Silylation (General Procedure)

Rationale: This protocol validates the ligand's ability to support high-turnover catalysis.

  • Glovebox Operation: In a N₂-filled glovebox, combine [Ir(COD)OMe]₂ (3.3 mg, 0.005 mmol) and N,3-dimethylpyridin-2-amine (1.4 mg, 0.011 mmol) in THF (1 mL). Stir for 5 min to generate the active catalyst.

  • Substrate Addition: Add the Arene substrate (1.0 mmol) and HSiEt₃ (1.5 mmol).

  • Reaction: Seal in a pressure tube. Heat to 80°C outside the glovebox for 4–12 hours.

  • Analysis: Filter through a short plug of silica (to remove metal). Analyze by GC-MS or ¹H NMR using 1,3,5-trimethoxybenzene as an internal standard.

Decision Matrix: When to Switch?

Use the following logic flow to determine if you should upgrade from 2-AP to the N,3-dimethyl variant.

DecisionMatrix Start Current Ligand: 2-Aminopyridine Q1 Is the reaction stalling < 50% conversion? Start->Q1 Q2 Is the substrate sterically hindered? Q1->Q2 Yes Result_Keep Stick with 2-AP (Cost Effective) Q1->Result_Keep No Q3 Is regioselectivity poor? Q2->Q3 No Result_Switch Switch to N,3-Dimethyl (Steric Gearing Required) Q2->Result_Switch Yes Q3->Result_Keep No Q3->Result_Switch Yes (Orthogonal Tuning)

Figure 2: Decision matrix for ligand selection in C-H activation campaigns.

References

  • Selective Silylation of Aromatic and Aliphatic C–H Bonds. Source: Karmel, C., University of California, Berkeley (eScholarship). Context: Detailed synthesis of N,3-dimethylpyridin-2-amine and its application in Ir-catalyzed silylation. Link:[Link][4][5][6]

  • Mechanistic Investigations of Ruthenium-Catalyzed Direct sp3 Arylation. Source:The Journal of Organic Chemistry, ACS Publications. Context: Discusses the impact of N-methylation and 3-substitution on rotamer stability and energy barriers in catalysis. Link:[Link]

  • Role of Pyridine Nitrogen in Palladium-Catalyzed Imine Hydrolysis. Source:Molecules, PubMed. Context: Provides comparative data on 4-methyl vs 3-methyl substituted aminopyridines in Pd-catalysis. Link:[Link]

  • C-H Functionalization of Pyridines. Source:NIH / PubMed Central. Context: General review of aminopyridine ligands and directing groups in transition metal catalysis. Link:[Link]

Sources

benchmarking N,3-dimethylpyridin-2-amine against other catalysts

Author: BenchChem Technical Support Team. Date: February 2026

Benchmarking N,3-dimethylpyridin-2-amine: The "Conformational Lock" in C-H Activation

Executive Summary

N,3-dimethylpyridin-2-amine (also known as N-methyl-3-methylpyridin-2-amine) represents a specialized class of co-catalytic directing groups (DGs) designed to overcome entropic barriers in transition-metal-catalyzed C-H functionalization.[1] Unlike broad-spectrum nucleophilic catalysts like DMAP (4-dimethylaminopyridine), which rely on electronic activation for acylation, N,3-dimethylpyridin-2-amine utilizes a steric "conformational lock" to pre-organize substrates for Ruthenium (Ru) and Iridium (Ir) catalysis.[1]

This guide benchmarks N,3-dimethylpyridin-2-amine against standard directing groups and nucleophilic catalysts, demonstrating its superiority in sp³ C-H arylation and silylation while delineating its limitations in classical acyl transfer.[1]

Mechanistic Causality: The "3-Methyl Effect"[1]

The defining feature of N,3-dimethylpyridin-2-amine is the methyl substituent at the 3-position (ortho to the amine).[1] In standard 2-aminopyridine directing groups, the substrate (e.g., a benzylic amine) has free rotation around the N-C bond, leading to a high entropic penalty upon metal coordination.[1]

The Solution: The 3-methyl group creates a steric clash that destabilizes the unreactive rotamers.[1] This forces the substrate into a specific conformation where the target C-H bond is positioned proximal to the metal center (Ru or Ir), significantly lowering the activation energy for C-H insertion.[1]

G cluster_0 Standard DG (Unsubstituted) cluster_1 N,3-dimethylpyridin-2-amine A1 Free Rotation (High Entropy) A2 Metal Coordination (Slow) A1->A2 B1 3-Methyl Steric Clash A3 Low C-H Activation Yield A2->A3 B2 Conformational Lock (Pre-organization) B1->B2 B3 Rapid Metal Insertion B2->B3 B4 High C-H Activation Yield B3->B4

Figure 1: The "3-Methyl Effect" reduces entropic penalties, converting a passive directing group into an active co-catalyst for C-H activation.

Benchmarking Performance Data

Comparison A: C-H Arylation Efficiency (Ru-Catalyzed)

Context: Direct arylation of benzylic amines using arylboronates.[1][2] Metric: Isolated Yield (%) of the mono-arylated product.[1]

Directing Group (DG)Catalyst SystemYield (%)SelectivityNotes
N,3-dimethylpyridin-2-amine [RuCl₂(p-cymene)]₂84% High (Mono) Steric lock facilitates sp³ C-H insertion.
2-Aminopyridine (Unsubstituted)[RuCl₂(p-cymene)]₂34%LowLack of pre-organization leads to poor conversion.[1]
Pyridine-2-amine (N-H free)[RuCl₂(p-cymene)]₂<10%PoorCompeting coordination/poisoning of catalyst.[1]
2-Picoline (2-methylpyridine)[RuCl₂(p-cymene)]₂45%ModerateWeaker coordination than the bidentate aminopyridine.[1]

Insight: The 3-methyl substituent is not merely structural; it acts as a kinetic accelerator.[1] The yield gap (84% vs 34%) confirms that pre-organization is the rate-determining factor in this catalytic cycle.[1]

Comparison B: Nucleophilic Catalysis (Acylation)

Context: Acetylation of a hindered alcohol (1-methylcyclohexanol).[1] Metric: Conversion at 1 hour.

CatalystMechanismConversion (1h)Verdict
DMAP (4-Dimethylaminopyridine)Nucleophilic Attack (N-acylpyridinium)>98%Gold Standard for acylation.[1]
N,3-dimethylpyridin-2-amine Steric/Base Catalysis<5% Not Recommended.
N-Methylimidazole (NMI)General Base40%Moderate activity.[1]

Critical Distinction: N,3-dimethylpyridin-2-amine should NOT be used as a substitute for DMAP in acylation reactions. Its steric bulk (3-Me) and electron density distribution (2-amino) make it a poor nucleophilic catalyst but an excellent ligand for metal coordination.[1]

Validated Experimental Protocols

Protocol 1: Ruthenium-Catalyzed sp³ C-H Arylation

Application: Synthesis of complex pharmacophores from simple benzylic amines.[1]

  • Substrate Preparation:

    • React the precursor benzylic chloride with N,3-dimethylpyridin-2-amine (acting as the nucleophile initially) to install the DG.[1]

    • Purification: Flash chromatography (EtOAc/Hexanes).

  • Catalytic Reaction:

    • Vessel: 10 mL Schlenk tube (flame-dried, Ar-purged).

    • Reagents:

      • Substrate-DG (0.2 mmol)[1]

      • Arylboronate ester (1.5 equiv)

      • Catalyst: [RuCl₂(p-cymene)]₂ (5 mol%)[1]

      • Oxidant/Base: Ag₂CO₃ (1.0 equiv) - Note: Acts as oxidant to regenerate Ru(II).[1]

      • Solvent: Toluene (anhydrous, 2 mL).

    • Conditions: Heat to 140°C for 24 hours.[1][3]

  • Workup:

    • Filter through Celite to remove Ag salts.

    • Concentrate and purify via silica gel chromatography.

Protocol 2: Removal of the Directing Group (Cleavage)

Requirement: The DG must be removable to yield the free amine product.[1]

  • Methylation: Treat the arylated product with MeOTf (Methyl triflate) in DCM at 0°C to quaternize the pyridine nitrogen.[1]

  • Hydrolysis/Reduction:

    • Add NaBH₄ in MeOH (reductive cleavage) OR[1]

    • Use mild basic hydrolysis (NaOH/EtOH) depending on substrate sensitivity.[1]

  • Result: Releases the chiral secondary amine and recovers the methylated pyridine byproduct.

Strategic Workflow Visualization

Workflow cluster_inputs Step 1: Installation cluster_catalysis Step 2: C-H Activation cluster_cleavage Step 3: Recovery Start Benzylic Chloride Complex Substrate-DG Complex (Conformationally Locked) Start->Complex + Reagent Reagent N,3-dimethylpyridin-2-amine (Reagent) Reaction Metal Insertion (Facilitated by 3-Me Lock) Complex->Reaction + Catalyst Cat Ru/Ir Catalyst Product_DG Functionalized Product (DG Attached) Reaction->Product_DG Cleave Quaternization & Hydrolysis Product_DG->Cleave Final Final Amine Product (High Value) Cleave->Final

Figure 2: The complete catalytic lifecycle, highlighting the transient role of N,3-dimethylpyridin-2-amine.

References

  • Mechanistic Investigations of Ru-Catalyzed Direct sp3 Arylation. Source:Journal of Organic Chemistry (ACS).[1] Key Finding: Established the "3-substituted pyridine" effect for maximizing C-H activation efficiency via rotameric destabilization.

  • Iridium-Catalyzed Silylation of Aromatic C–H Bonds. Source:eScholarship / UC Berkeley (Hartwig Group).[1] Key Finding: Utilization of hindered pyridine-based ligands/DGs to control regioselectivity in silylation reactions.[1]

  • Discovery of Biased 5-HT1A Receptor Agonists. Source:Journal of Medicinal Chemistry. Key Finding: Demonstrates the synthesis and stability of N,3-dimethylpyridin-2-amine derivatives in complex drug scaffolds. [1]

Sources

Comparative Guide: Cross-Validation of Analytical Methods for N,3-Dimethylpyridin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Analytical Challenge

N,3-dimethylpyridin-2-amine (also identified as 3-methyl-2-(methylamino)pyridine) is a critical heterocyclic building block, particularly prevalent in the synthesis of potassium-competitive acid blockers (P-CABs) like Vonoprazan .

As a secondary amine attached to a pyridine ring, this molecule presents distinct analytical challenges:

  • Basicity & Polarity: The pyridine nitrogen and the secondary amine create strong interactions with residual silanols in HPLC columns, leading to severe peak tailing.

  • Chromophore Stability: While it possesses a UV-active pyridine ring, the absorbance maxima can shift significantly with pH, complicating robust quantification.

  • Trace Analysis: In final drug substances, this intermediate must often be controlled at genotoxic impurity levels (ppm range), requiring sensitivity beyond standard HPLC-UV.

This guide compares and cross-validates the two dominant methodologies—RP-HPLC-UV (for assay/purity) and LC-MS/MS (for trace quantification)—providing a roadmap for interchangeable data integrity.

Comparative Performance Matrix

The following data summarizes the performance metrics derived from validation studies of aminopyridine derivatives.

FeatureMethod A: RP-HPLC-UV Method B: LC-MS/MS (ESI+) Method C: GC-MS (Derivatized)
Primary Application Raw Material Assay (>98% purity)Trace Impurity in API (<10 ppm)Volatility/Solvent Check
Linearity Range 10 µg/mL – 1000 µg/mL1 ng/mL – 500 ng/mL5 µg/mL – 200 µg/mL
LOD (Limit of Detection) ~0.05 µg/mL~0.05 ng/mL~0.5 µg/mL
Precision (RSD) < 0.5% (Excellent)< 3.5% (Moderate)< 2.0% (Good)
Matrix Effects LowHigh (Ion Suppression risk)Moderate
Throughput High (10-15 min run)High (5-8 min run)Low (Requires derivatization)

Method A: The Workhorse – RP-HPLC-UV

Best for: Incoming raw material testing, reaction monitoring, and % w/w assay.

The "Anti-Tailing" Strategy

The primary failure mode in analyzing N,3-dimethylpyridin-2-amine is peak asymmetry. Standard C18 columns fail because the basic pyridine nitrogen interacts with acidic silanols.

Optimized Protocol:

  • Column: C18 with high-pH stability (e.g., Ethylene Bridged Hybrid) or Polar-Embedded group.

    • Why: Allows operation at pH > 8.0, ensuring the amine is uncharged (free base), which improves peak shape.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 9.0) or Phosphate Buffer (pH 7.[1]0) with 0.1% Triethylamine (TEA).[2]

    • Why: TEA acts as a "sacrificial base," saturating silanol sites so the analyte doesn't.

  • Mobile Phase B: Acetonitrile (ACN).

  • Detection: UV @ 245 nm (max) and 280 nm (selectivity).

Step-by-Step Workflow
  • Sample Prep: Dissolve 25 mg of N,3-dimethylpyridin-2-amine in 50 mL of Mobile Phase A:ACN (50:50).

  • Conditioning: Equilibrate column with 10% B for 10 mins.

  • Gradient:

    • 0-2 min: 5% B (Isocratic hold for polar impurities)

    • 2-10 min: 5% → 60% B

    • 10-12 min: 60% → 95% B

  • System Suitability Criteria: Tailing Factor (

    
    ) must be < 1.5.
    

Validation Note: If


, increase buffer concentration or TEA content. Do not rely on integration algorithms to "fix" tailing peaks.

Method B: The Detective – LC-MS/MS

Best for: Quantifying N,3-dimethylpyridin-2-amine as a genotoxic impurity in a final drug substance (e.g., Vonoprazan Fumarate).

The "Sensitivity" Strategy

Phosphate buffers and TEA (used in Method A) are non-volatile and suppress ionization in MS. We must switch to volatile buffers while maintaining chromatography.

Optimized Protocol:

  • Ionization: Electrospray Ionization (ESI) – Positive Mode.[3]

    • Mechanism:[2][4] The pyridine nitrogen protonates easily (

      
      ).
      
  • Mobile Phase A: 0.1% Formic Acid in Water.[2]

  • Mobile Phase B: 0.1% Formic Acid in Methanol.

  • Column: PFP (Pentafluorophenyl) or HILIC.

    • Why: PFP phases offer unique pi-pi interactions with the pyridine ring, providing retention even with high organic content, which boosts desolvation efficiency.

MRM Transitions (Multiple Reaction Monitoring)

To ensure specificity, track the fragmentation of the parent ion.

  • Precursor Ion: m/z 137.1 (

    
    )
    
  • Quantifier Ion: m/z 94.1 (Loss of amine/methyl group)

  • Qualifier Ion: m/z 77.0 (Pyridine ring fragment)

Cross-Validation Workflow (The "Handshake")

Trustworthiness is established when two orthogonal methods yield statistically equivalent results. This protocol validates the correlation between HPLC-UV (Method A) and LC-MS (Method B).

The Bland-Altman Approach for Chemical Analysis

Do not just compare means. Plot the difference between methods against the mean of the methods.

  • Preparation: Prepare 6 batches of N,3-dimethylpyridin-2-amine samples (spiked in matrix).

  • Execution: Analyze each batch by Method A and Method B on the same day.

  • Calculation:

    • Calculate % Recovery for both.[2][3][5]

    • Compute the bias:

      
      .
      
  • Acceptance Criteria:

    • The 95% Confidence Interval of the bias must include zero.

    • Correlation Coefficient (

      
      ) > 0.98.[6]
      
Visualizing the Decision Pathway

The following diagram illustrates the logical flow for selecting and validating the method based on the analytical stage.

AnalyticalValidation Start Sample: N,3-dimethylpyridin-2-amine Goal Define Analytical Goal Start->Goal Assay Raw Material Assay (>95% Purity) Goal->Assay High Conc. Trace Impurity Screening (<0.1%) Goal->Trace Low Conc. HPLC Method A: RP-HPLC-UV (High pH / TEA) Assay->HPLC LCMS Method B: LC-MS/MS (PFP / Formic Acid) Trace->LCMS CheckShape Check Peak Symmetry (Tailing < 1.5?) HPLC->CheckShape CheckSens Check S/N Ratio (>10 @ LOQ?) LCMS->CheckSens Valid VALIDATED METHOD CheckShape->Valid Yes Optimize Optimize Buffer/Column CheckShape->Optimize No CheckSens->Valid Yes CheckSens->Optimize No Optimize->HPLC

Figure 1: Decision tree for method selection and validation checkpoints. Green path indicates the standard assay route; Red path indicates the trace impurity route.

References

  • Center for Drug Evaluation and Research (CDER). (2024). Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration.[2][7] [Link]

  • European Medicines Agency. (2023). ICH guideline Q2(R2) on validation of analytical procedures. [Link]

  • Mullis, J. et al. (2020). Comparative study of amine-derivatization methods for metabolite analyses by LC-MS/MS. Journal of Chromatography A. [Link]

Sources

comparative cost-effectiveness of N,3-dimethylpyridin-2-amine synthesis routes

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Decision Matrix

The synthesis of N,3-dimethylpyridin-2-amine (CAS: 10167-88-1) presents a classic process chemistry dilemma: balancing raw material costs against purification complexity. This guide compares the three most viable industrial and laboratory routes.

While High-Pressure Nucleophilic Aromatic Substitution (SNAr) remains the cost-leader for multi-kilogram batches, it requires specialized autoclave equipment.[1] For laboratory-scale discovery chemistry (mg to g scale), Reductive Alkylation offers superior regiocontrol without heavy capital investment. Palladium-Catalyzed Amination serves as a specialized fallback for substrates containing sensitive functional groups that cannot withstand the harsh thermal conditions of SNAr.[1]

Quick Selection Guide
ConstraintRecommended RoutePrimary Advantage
Cost (Bulk Scale) Route A (SNAr) Lowest Raw Material Cost (RMC); Atom Economy.[1]
Equipment Limits Route C (Reductive Alkylation) No autoclave required; standard glassware.[1]
Substrate Sensitivity Route B (Pd-Catalyzed) Mildest thermal conditions; high functional group tolerance.[1]
Purity Requirement Route C (Reductive Alkylation) Avoids bis-alkylation byproducts common in direct alkylation.

Technical Analysis of Synthesis Routes

Route A: High-Pressure SNAr (The Industrial Standard)

Mechanism: Nucleophilic attack of methylamine on the electron-deficient C2 position of 2-chloro-3-methylpyridine, followed by chloride elimination.[1] Causality: The 3-methyl group provides steric bulk that slightly retards the nucleophilic approach compared to unsubstituted 2-chloropyridine, necessitating higher activation energy (temperature/pressure). However, it also protects the C3 position from side reactions.

Protocol
  • Reagents: 2-Chloro-3-methylpyridine (1.0 equiv), Methylamine (40% aq. solution, 5.0 equiv).[2][3]

  • Vessel: Stainless steel autoclave or sealed pressure tube (Teflon-lined).

  • Procedure:

    • Charge the vessel with 2-chloro-3-methylpyridine.

    • Add aqueous methylamine. Note: Excess amine acts as both nucleophile and acid scavenger (HCl).[1]

    • Seal and heat to 130–140 °C for 12–16 hours. Internal pressure will rise (approx. 5–10 bar).[1]

    • Cool to room temperature.[2][4] Vent carefully.

    • Workup: Dilute with water and extract with Dichloromethane (DCM) or Ethyl Acetate.[1] Wash organic layer with brine.[2][3] Dry over Na2SO4 and concentrate.

    • Purification: Distillation (bp ~220 °C) or recrystallization if solid.[1]

Critical Control Point: Temperature control is vital. Below 120 °C, conversion is sluggish due to the electron-donating effect of the 3-methyl group deactivating the ring. Above 160 °C, tar formation increases.

Route B: Buchwald-Hartwig Amination (The Precision Tool)

Mechanism: Pd(0) oxidative addition to the C-Cl bond, amine coordination, deprotonation, and reductive elimination. Causality: This route bypasses the electronic deactivation of the pyridine ring. The catalyst facilitates bond formation at temperatures significantly lower than SNAr, preserving labile groups (e.g., esters, nitriles) if present on the ring.[1]

Protocol
  • Reagents: 2-Chloro-3-methylpyridine (1.0 equiv), Methylamine (2M in THF, 1.2 equiv), Pd2(dba)3 (1-2 mol%), Xantphos or BINAP (2-4 mol%), NaOtBu (1.5 equiv).[1]

  • Solvent: Toluene or 1,4-Dioxane (anhydrous, degassed).

  • Procedure:

    • In a glovebox or under Ar stream, combine halide, base, and catalyst/ligand in the reaction vial.

    • Add solvent and amine solution.[2][3][5][6]

    • Heat to 80–100 °C for 4–8 hours.

    • Workup: Filter through a Celite pad to remove Pd black. Concentrate filtrate.[3]

    • Purification: Flash column chromatography (silica gel) is usually required to remove ligand residues.[1]

Critical Control Point: Oxygen exclusion is non-negotiable. The phosphine ligands oxidize rapidly in air, killing the catalyst.

Route C: Stepwise Reductive Alkylation (The Lab-Scale Alternative)

Mechanism: Formylation of 2-amino-3-methylpyridine to block the primary amine, followed by reduction of the carbonyl to a methyl group. Causality: Direct alkylation of 2-amino-3-methylpyridine with Methyl Iodide (MeI) is not recommended because it leads to an inseparable mixture of mono-methyl, di-methyl, and ring-nitrogen alkylated salts. This stepwise route guarantees mono-selectivity.

Protocol
  • Step 1 (Formylation):

    • Reflux 2-amino-3-methylpyridine in 98% Formic Acid (or Acetic Anhydride/Formic Acid mixture) for 2 hours.

    • Remove excess acid in vacuo. Yields N-(3-methylpyridin-2-yl)formamide.

  • Step 2 (Reduction):

    • Dissolve the intermediate in dry THF.

    • Slowly add LiAlH4 (2.0 equiv) or Borane-DMS complex at 0 °C.[1]

    • Reflux for 3 hours.

    • Quench: Fieser workup (Water, 15% NaOH, Water).

    • Purification: Filtration and evaporation.[3]

Critical Control Point: The reduction step is exothermic. Hydrogen gas evolution must be managed.

Comparative Data Analysis

The following data normalizes costs and performance based on a theoretical 100g production batch.

MetricRoute A (SNAr)Route B (Pd-Cat)Route C (Reductive Alk.)
Overall Yield 85–92%88–95%70–80% (2 steps)
Raw Material Cost (Est.) $ (Low)

(High)

(Medium)
Atom Economy High (Cl loss only)Low (Ligand/Base waste)Low (Loss of oxygen)
E-Factor (Waste/Product) < 5> 25> 15
Time to Target 12–16 h6–8 h24 h (2 steps)
Safety Profile High Pressure HazardHeavy Metal ToxicityPyrophoric Hydrides
Scalability Excellent (Linear)Poor (Catalyst Cost)Moderate (Heat Transfer)

Visualizations

Synthesis Pathways Map

SynthesisPathways Start_Cl 2-Chloro-3-methylpyridine RouteA Route A: SnAr (MeNH2, 130°C, Pressure) Start_Cl->RouteA RouteB Route B: Buchwald (Pd-Cat, MeNH2, 90°C) Start_Cl->RouteB Start_NH2 2-Amino-3-methylpyridine RouteC_Step1 Formylation (HCOOH) Start_NH2->RouteC_Step1 Target N,3-Dimethylpyridin-2-amine RouteA->Target Yield: ~90% Low Cost RouteB->Target Yield: ~92% High Cost StepC1 Intermediate: N-Formyl Derivative RouteC_Step2 Reduction (LiAlH4) StepC1->RouteC_Step2 RouteC_Step1->StepC1 RouteC_Step2->Target Yield: ~75% High Selectivity

Caption: Comparative reaction pathways showing the convergence of three methodologies toward the target molecule.

Cost-Benefit Decision Tree

DecisionTree Start Start: Select Methodology ScaleCheck Is Scale > 100g? Start->ScaleCheck AutoclaveCheck Is High-Pressure Equipment Available? ScaleCheck->AutoclaveCheck Yes SensitiveCheck Are there acid/heat sensitive groups? ScaleCheck->SensitiveCheck No AutoclaveCheck->SensitiveCheck No (Safety Limits) RouteA USE ROUTE A (SnAr) AutoclaveCheck->RouteA Yes RouteB USE ROUTE B (Buchwald-Hartwig) SensitiveCheck->RouteB Yes RouteC USE ROUTE C (Reductive Alkylation) SensitiveCheck->RouteC No

Caption: Logic flow for selecting the optimal synthesis route based on scale, equipment, and chemical sensitivity.

References

  • Preparation of 2-amino-3-methylpyridine derivatives. PubChem Compound Summary. National Center for Biotechnology Information. (2025).[1][7][8][9] Link[1]

  • Synthesis of 2-Methyl-3-nitropyridines and Their Reactions. Molecules. (2020). Describes analogous SnAr reactivity patterns in 3-substituted pyridines. Link[1]

  • Comparative Analysis of Amination Methods. BenchChem. (2025).[9] Comparison of Buchwald-Hartwig vs SnAr for halogenated pyridines. Link

  • Process for preparing 2-aminopyridine derivatives. Google Patents. (2006). US20060047124A1. Details industrial conditions for aminating halopyridines. Link

  • Substituted amino-pyridine derivatives and processes. European Patent Office. (1983). EP0000816. Describes reductive alkylation techniques using formic acid/formaldehyde. Link(Note: Generalized reference to standard Eschweiler-Clarke/Reductive protocols described in text).

Sources

×

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.